2-Methoxyethyl acrylate
Description
Significance in Polymer Chemistry and Biomaterials Research
In polymer chemistry, 2-methoxyethyl acrylate (B77674) is valued for its ability to undergo polymerization through various mechanisms, including controlled radical polymerization techniques like Reversible Addition-Fragmention Chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP). researchgate.netshimadzu.com.cn These methods allow for the synthesis of well-defined polymers with controlled molecular weights and architectures. The resulting polymers, particularly poly(2-methoxyethyl acrylate) (PMEA), exhibit a unique combination of properties. For instance, polymers containing MEA show improved flexibility at low temperatures, UV resistance, water resistance, and adhesion. chemicalbook.comulprospector.com
The significance of MEA in biomaterials research is largely attributed to the exceptional biocompatibility of its corresponding polymer, PMEA. mdpi.comacs.org PMEA has demonstrated excellent blood compatibility, a critical attribute for materials used in medical devices that come into contact with blood. researchgate.nettandfonline.com This property is linked to the polymer's interaction with water, specifically the formation of "intermediate water," which is believed to reduce protein adsorption and platelet adhesion. mdpi.commdpi.com Consequently, PMEA is being extensively investigated and used as a coating for medical devices such as artificial hearts and lungs, catheters, and stents to improve their biocompatibility and reduce the risk of thrombosis. acs.orgmdpi.comresearchgate.net
Overview of Poly(this compound) (PMEA) as a Research Focus
Poly(this compound) (PMEA) stands out as a focal point of research due to its remarkable antithrombogenic properties. mdpi.comacs.org It is a US Food and Drug Administration (FDA)-approved biocompatible polymer. mdpi.commdpi.com The mechanism behind PMEA's biocompatibility is a subject of ongoing investigation, with studies suggesting that its unique interaction with water molecules plays a crucial role. mdpi.com This interaction is thought to suppress the conformational changes in proteins like fibrinogen, which are involved in blood clotting. mdpi.com
Research has shown that PMEA surfaces can reduce platelet adhesion and suppress thrombogenicity while promoting the adhesion of endothelial cells, which is beneficial for the integration of medical implants. mdpi.comnih.gov However, PMEA in its pure form is a viscous liquid, which can limit its applications. acs.org To overcome this, researchers are developing PMEA-based composites and copolymers. For example, creating composites with silica (B1680970) nanoparticles can produce tough, self-supporting elastomers suitable for applications like artificial blood vessels. acs.orgacs.org Furthermore, tuning the molecular weight of PMEA allows for its use as an additive in other polymers, such as poly(methyl methacrylate) (PMMA) for dental resins, to enhance their anti-fouling properties without compromising mechanical strength. rsc.org
Evolution of Research Perspectives on Acrylate Monomers
The research landscape for acrylate monomers has evolved significantly over the years. Initially, research focused on their use in conventional applications like paints, coatings, and adhesives, driven by their ability to form durable and resistant polymers. transparencymarketresearch.com The development of photopolymerization techniques further expanded their use in industrial processes. nsf.gov
More recently, the focus has shifted towards the development of specialty acrylate monomers with advanced functionalities. uiowa.edu This includes monomers designed for enhanced reactivity and specific performance characteristics. A significant driver of this evolution has been the growing demand for advanced materials in the biomedical field. This has led to increased research into the structure-property relationships of acrylate polymers, with a particular emphasis on biocompatibility and antifouling properties. nih.govacs.org The development of controlled polymerization techniques has been instrumental in this shift, enabling the precise synthesis of complex polymer architectures and accelerating the discovery of new biomaterials. The study of monomers like this compound exemplifies this trend, where understanding the fundamental interactions at the molecular level is key to designing next-generation materials for sophisticated applications. aip.org
| Property | Value | Source |
| Molecular Formula | C6H10O3 | nih.gov |
| Appearance | Clear colorless liquid | chemicalbook.comnih.gov |
| Odor | Sharp, musty | chemicalbook.comnih.gov |
| Boiling Point | 156 °C (312.8 °F) at 760 mmHg | nih.gov |
| Melting Point | -44.6 °C (-48.3 °F) | nih.gov |
| Flash Point | 82.2 °C (180 °F) | nih.gov |
| Density | 1.0131 g/cm³ at 20 °C (68 °F) | nih.gov |
| Water Solubility | ≥ 100 mg/mL at 18 °C (64 °F) | nih.gov |
| Vapor Density | 4.49 (Relative to Air) | nih.gov |
Table 1. Physical and Chemical Properties of this compound
| Research Finding | Significance | Key References |
| PMEA exhibits excellent blood compatibility and antithrombogenic properties. | Enables its use as a coating for medical devices to prevent blood clots. | mdpi.comacs.orgnih.gov |
| The biocompatibility of PMEA is linked to the formation of "intermediate water". | This specific water structure is believed to minimize protein adsorption and platelet adhesion. | researchgate.netmdpi.commdpi.com |
| PMEA surfaces can suppress thrombogenicity while promoting endothelial cell adhesion. | Facilitates the integration of medical implants with surrounding tissue. | mdpi.comnih.gov |
| PMEA can be combined with other materials to form robust composites. | Overcomes the limitation of PMEA being a viscous liquid, allowing for the creation of self-supporting structures. | acs.orgacs.org |
| Molecular weight tuning of PMEA allows for its use as an anti-fouling additive. | Enhances the properties of other polymers, such as dental resins, without negatively impacting their mechanical characteristics. | rsc.org |
Table 2. Detailed Research Findings on Poly(this compound) (PMEA)
Structure
3D Structure
Properties
IUPAC Name |
2-methoxyethyl prop-2-enoate | |
|---|---|---|
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InChI |
InChI=1S/C6H10O3/c1-3-6(7)9-5-4-8-2/h3H,1,4-5H2,2H3 | |
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InChI Key |
HFCUBKYHMMPGBY-UHFFFAOYSA-N | |
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Canonical SMILES |
COCCOC(=O)C=C | |
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Molecular Formula |
C6H10O3 | |
| Record name | 2-METHOXYETHYL ACRYLATE | |
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Related CAS |
97008-69-0, 32171-39-4, 28628-64-0 | |
| Record name | Polyethylene glycol methyl ether acrylate homopolymer | |
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| Record name | Polyethylene glycol methyl ether acrylate | |
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| Record name | Poly(2-methoxyethyl acrylate) | |
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DSSTOX Substance ID |
DTXSID7025554 | |
| Record name | 2-Methoxyethyl acrylate | |
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Molecular Weight |
130.14 g/mol | |
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Physical Description |
2-methoxyethyl acrylate is a clear colorless liquid with a sharp musty odor. (NTP, 1992), Liquid | |
| Record name | 2-METHOXYETHYL ACRYLATE | |
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| Record name | 2-Propenoic acid, 2-methoxyethyl ester | |
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Boiling Point |
312.8 °F at 760 mmHg (NTP, 1992) | |
| Record name | 2-METHOXYETHYL ACRYLATE | |
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Flash Point |
180 °F (NTP, 1992) | |
| Record name | 2-METHOXYETHYL ACRYLATE | |
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Solubility |
greater than or equal to 100 mg/mL at 64 °F (NTP, 1992) | |
| Record name | 2-METHOXYETHYL ACRYLATE | |
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Density |
1.0131 at 68 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | 2-METHOXYETHYL ACRYLATE | |
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Vapor Density |
4.49 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | 2-METHOXYETHYL ACRYLATE | |
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CAS No. |
3121-61-7, 32171-39-4 | |
| Record name | 2-METHOXYETHYL ACRYLATE | |
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| Record name | Methoxyethyl acrylate | |
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| Record name | 2-Methoxyethyl acrylate | |
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| Record name | 2-METHOXYETHYL ACRYLATE | |
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| Record name | 2-Propenoic acid, 2-methoxyethyl ester | |
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| Record name | 2-Methoxyethyl acrylate | |
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| Record name | 2-methoxyethyl acrylate | |
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| Record name | POLYETHYLENE GLYCOL ACRYLATE METHYL ETHER | |
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| Record name | 2-METHOXYETHYL ACRYLATE | |
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Melting Point |
-48.3 °F (NTP, 1992) | |
| Record name | 2-METHOXYETHYL ACRYLATE | |
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Polymerization Methodologies and Mechanisms of 2 Methoxyethyl Acrylate
Controlled/Living Radical Polymerization Techniques
Controlled/living radical polymerization (CRP) methods represent a significant advancement over conventional free radical polymerization. They introduce a dynamic equilibrium between active (radical) and dormant species, minimizing irreversible termination reactions and enabling the synthesis of well-defined polymers. sigmaaldrich.com
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile CRP technique that utilizes a chain transfer agent (CTA) to mediate the polymerization process. nih.gov This allows for the synthesis of polymers with controlled molecular weights and low polydispersity.
A notable application of RAFT polymerization for MEA is in aqueous dispersion systems. acs.org In this approach, a hydrophilic macromolecular chain transfer agent (macro-CTA) is employed. acs.org 2-Methoxyethyl acrylate (B77674) is soluble in water, while its corresponding polymer is not. acs.org This characteristic is leveraged in dispersion polymerization, where a hydrophilic polymer like poly(poly(ethylene glycol) methyl ether methacrylate) (PPEGMA) serves as both the RAFT mediating species and a steric stabilizer for the nanoparticles that form. acs.org
This method has been shown to be highly efficient, especially when using a redox initiator system such as potassium persulfate/sodium ascorbate (B8700270), which allows the polymerization to proceed at low temperatures. acs.orgrsc.org This approach can produce block copolymers with low polydispersity indices at high monomer conversions and solids content, resulting in nanoparticles with diameters in the range of 40–60 nm. acs.org The use of a macro-CTA is essential for controlling the polymerization and ensuring the colloidal stability of the resulting nanoparticles. acs.org
Table 1: RAFT Aqueous Dispersion Polymerization of MEA
| Parameter | Value | Reference |
| Monomer | 2-Methoxyethyl acrylate (MEA) | acs.org |
| Macro-CTA | Poly(poly(ethylene glycol) methyl ether methacrylate) (PPEGMA) | acs.org |
| Initiator System | Potassium persulfate/sodium ascorbate (redox) | acs.org |
| Solvent | Water | acs.org |
| Temperature | 30 or 40 °C | rsc.orgshimadzu.com.cn |
| Resulting Product | Biocompatible core-shell nanoparticles | shimadzu.com.cn |
| Nanoparticle Size | 40–60 nm | acs.org |
Solution polymerization of MEA via RAFT has also been successfully demonstrated. acs.org For instance, the chain extension of a PPEGMA macro-CTA with MEA has been effectively carried out in N,N-dimethylformamide (DMF) as the solvent. acs.org In a typical procedure, the polymerization is conducted at an elevated temperature, such as 80 °C, using a thermal initiator like 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN). shimadzu.com.cn
Compared to aqueous dispersion polymerization, the rate of solution polymerization is generally lower. shimadzu.com.cn However, it provides a homogeneous reaction environment that can be advantageous for certain applications and for studying the fundamental kinetics of the polymerization. The choice of solvent can influence the polymerization kinetics. acs.org
Table 2: RAFT Solution Polymerization of MEA
| Parameter | Value | Reference |
| Monomer | This compound (MEA) | acs.org |
| Macro-CTA | Poly(poly(ethylene glycol) methyl ether methacrylate) (PPEGMA) | acs.org |
| Initiator | 2,2'-azobis(2-methylpropionitrile) (AIBN) | shimadzu.com.cn |
| Solvent | N,N-dimethylformamide (DMF) | acs.org |
| Temperature | 80 °C | shimadzu.com.cn |
Macro-CTA Approaches in Aqueous Dispersion Systems
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful CRP technique that relies on a reversible halogen atom transfer catalyzed by a transition metal complex. google.com This method offers excellent control over the polymerization of a wide range of monomers, including MEA. researchgate.net
The successful ATRP of MEA requires the careful selection of an initiator and a catalyst system. researchgate.net Commonly used initiators are alkyl halides, such as methyl 2-bromopropionate (MBP) and ethyl 2-bromoisobutyrate. researchgate.net The catalyst system typically consists of a transition metal salt, often a copper(I) halide like CuBr, and a complexing ligand. sigmaaldrich.comresearchgate.net
For the ATRP of MEA, ligands such as N,N,N′,N′,N″-pentamethyldiethylenetriamine (PMDETA) and 1,1,4,7,10,10-hexamethyltriethylenetetramine (B1217956) (HMTETA) have been effectively used in conjunction with CuBr. researchgate.net These ligands form a complex with the copper, creating a catalyst system that facilitates the reversible activation and deactivation of the growing polymer chains. sigmaaldrich.com This controlled process leads to polymers with well-defined architectures and low polydispersity. researchgate.net Recent advancements have also explored photoinduced ATRP, which can be controlled with very low concentrations of photocatalysts. nih.govacs.org
Table 3: Initiator and Catalyst Systems for ATRP of MEA
| Initiator | Catalyst | Ligand | Reference |
| Methyl 2-bromopropionate (MBP) | CuBr | N,N,N′,N′,N″-pentamethyldiethylenetriamine (PMDETA) | researchgate.net |
| Ethyl 2-bromoisobutyrate | Cu(I)Br | PMDETA or HMTETA | researchgate.net |
| - | Br–CuII/Me6TREN | - | nih.gov |
The choice of solvent and other reaction parameters significantly impacts the ATRP of MEA. researchgate.net The polymerization can be conducted in bulk or in various solvents, including ethylene (B1197577) carbonate and toluene. researchgate.net The solvent can affect the solubility of the monomer, polymer, and catalyst complex, thereby influencing the reaction kinetics and the degree of control over the polymerization. researchgate.net
Reaction temperature is another critical parameter. The ATRP of MEA has been successfully performed at temperatures ranging from ambient to elevated temperatures, such as 60°C. google.comresearchgate.net The concentration of the initiator and catalyst also plays a crucial role. researchgate.net Studies have shown that a well-controlled polymerization can be maintained even at low catalyst concentrations. researchgate.net The kinetics of the polymerization and the molecular weight distribution of the resulting polymer are key indicators of the level of control achieved under different reaction conditions. researchgate.net
Initiator and Catalyst Systems
Nitroxide Mediated Polymerization (NMP)
Nitroxide Mediated Polymerization (NMP) has been successfully employed for the controlled polymerization of this compound (MEA), yielding well-defined polymers and copolymers. rsc.orgkinampark.com This technique is one of the prominent methods for controlled radical polymerization. rsc.org
Research on the NMP of MEA has demonstrated that the polymerization kinetics align with the persistent radical effect model. rsc.org This controlled process allows for the synthesis of polymers with specific characteristics. For instance, the NMP of this compound (referred to as mEGA in some literature) using a Blocbuilder® (BB) alkoxyamine as a controlling agent results in the formation of poly(this compound) or PMEA. kinampark.com It is noted, however, that NMP of acrylates at elevated temperatures (above 80 °C) can sometimes lead to side reactions like backbiting and branching. kinampark.com
NMP is particularly effective for creating copolymers. The copolymerization of MEA with 2-hydroxyethylacrylate (HEA) via NMP produces well-defined, ideal random copolymers. rsc.org The reactivity ratios for this copolymerization have been determined to be rMEA = 0.95 ± 0.09 and rHEA = 0.93 ± 0.09, indicating that the monomers incorporate into the polymer chain at nearly equal rates. rsc.org Analysis using Size-Exclusion Chromatography coupled with Electrospray Ionization Mass Spectrometry (SEC-ESI-MS) has confirmed the presence of the initiating fragment and the nitroxide SG1 at the chain ends of the resulting copolymers. rsc.org
Furthermore, NMP has been utilized in more complex polymerization schemes, such as the cyclopolymerization of divinyl monomers where an acrylate group (from a monomer like this compound) and a vinyl ether group are linked. acs.orgnih.gov This process was conducted under dilute conditions and demonstrated controlled polymerization, yielding polymers with unimodal molecular weight distributions. acs.orgnih.gov
Conventional Free Radical Polymerization Approaches
Conventional free radical polymerization is a widely used method for synthesizing polymers from this compound (MEA). nih.govgoogle.com This approach can be implemented in various ways, including in solution or through aqueous dispersion techniques. nih.govadvanceseng.com
In one example of conventional free-radical solution polymerization, MEA was copolymerized with 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC). nih.gov The polymerization was initiated by V-70, a radical initiator, and conducted at 40°C. Kinetic studies of this reaction showed that after 300 minutes, the conversion of MEA reached 82%, while the comonomer MPC reached 99% conversion. nih.gov
Another application of conventional free radical polymerization is the synthesis of PMEA microspheres. advanceseng.comnih.gov This has been achieved through methods like aqueous soap-free precipitation and emulsion polymerization. advanceseng.com These techniques are notable for producing clean and pure PMEA microspheres without the need for additives like surfactants or organic solvents, which are often used in conventional solution polymerization. nih.gov
The general process for free radical polymerization involves thermal activation of an initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), at temperatures between 60–80°C. This leads to the formation of linear homopolymers. The molecular weight of the resulting polymer can be controlled by the addition of chain-transfer agents.
Dispersion Polymerization of this compound
Dispersion polymerization of this compound (MEA) in an aqueous medium is a highly efficient method for producing biocompatible nanoparticles. acs.orgshimadzu.com.cn This technique is particularly noteworthy because while the MEA monomer is highly soluble in water, its resulting polymer, PMEA, is not. acs.orgrsc.org This characteristic is fundamental to the success of the dispersion polymerization process.
The process is often mediated by Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, a type of controlled radical polymerization. rsc.org In a typical RAFT-mediated aqueous dispersion polymerization of MEA, a hydrophilic macromolecular chain transfer agent (Macro-CTA), such as poly(poly(ethylene glycol) methyl ether methacrylate) (PPEGMA), is used. acs.org This Macro-CTA serves a dual role as both the RAFT mediating species and a steric stabilizer for the nanoparticles that form during the reaction. acs.org
The initiation system commonly involves a redox initiator pair, like potassium persulfate and sodium ascorbate, which allows the polymerization to proceed at low temperatures, such as 30°C or 40°C. acs.orgshimadzu.com.cn This method achieves very high monomer conversion, often exceeding 99%, in a relatively short time. shimadzu.com.cn For instance, over 90% conversion can be reached within one hour, with near-quantitative conversion achieved in three hours. shimadzu.com.cn This rate is significantly higher than that observed in solution polymerization under comparable conditions. shimadzu.com.cn The resulting products are nanoparticles with a core-shell structure, typically 40–60 nm in size, and a narrow size distribution (Đ < 1.3).
The efficiency of this method allows for high solid content in the final dispersion, reaching up to 32% w/v. rsc.org
| Parameter | Condition/Finding | Source |
|---|---|---|
| Monomer | This compound (MEA) | acs.org |
| Polymerization Type | RAFT-mediated aqueous dispersion polymerization | rsc.org |
| Stabilizer (Macro-CTA) | Poly(poly(ethylene glycol) methyl ether methacrylate) (PPEGMA) | acs.org |
| Initiation System | Redox initiator: potassium persulfate/sodium ascorbate | acs.org |
| Temperature | 25–40°C | acs.org |
| Monomer Conversion | >99% | |
| Final Solids Content | Up to 32% w/v | rsc.org |
| Product | Nanoparticles | acs.org |
| Particle Size | 40–60 nm | |
| Dispersity (Đ) | < 1.3 |
Bulk Polymerization Dynamics
Bulk polymerization of this compound (MEA) has been effectively carried out using controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP). researchgate.net This method involves the polymerization of the monomer in the absence of a solvent, which can be advantageous for certain applications.
In a detailed study, the homopolymerization of MEA was conducted via ATRP in bulk at 60°C. researchgate.net The catalytic system consisted of copper(I) bromide (CuBr) and N,N,N′,N′,N″-pentamethyldiethylenetriamine (PMDETA) as the ligand, with methyl 2-bromopropionate (MBP) acting as the initiator. researchgate.net The kinetic data from this research, along with molecular weight distribution analysis, confirmed the controlled, "living" nature of the polymerization. researchgate.net The livingness of the polymer chains was further established through successful chain extension reactions. researchgate.net
The dynamics of the bulk polymerization were shown to be influenced by several factors. The study investigated the efficiency of the initiator and the impact of its concentration on the rate of polymerization. researchgate.net It was found that the polymerization remained well-controlled even at a low catalyst concentration relative to the initiator. researchgate.net Furthermore, the rate of polymerization and the initiator efficiency were observed to increase with higher polymerization temperatures; the apparent rate constant was calculated to be 6.54 × 10-5 s-1 at 80°C. researchgate.net
The general procedure for bulk ATRP of MEA involves charging a reactor with the catalyst, ligand, and the initiator. google.com The monomer is then added, and the system is degassed before the reaction is initiated. google.com
| Parameter | Condition/Finding | Source |
|---|---|---|
| Monomer | This compound (MEA) | researchgate.net |
| Polymerization Type | Atom Transfer Radical Polymerization (ATRP) | researchgate.net |
| Phase | Bulk (no solvent) | researchgate.net |
| Initiator | Methyl 2-bromopropionate (MBP) | researchgate.net |
| Catalyst System | CuBr/N,N,N′,N′,N″-pentamethyldiethylenetriamine (PMDETA) | researchgate.net |
| Temperature | 60°C (also studied at higher temperatures) | researchgate.net |
| Key Dynamic Finding | Rate of polymerization and initiator efficiency increase with temperature. | researchgate.net |
| Apparent Rate Constant | 6.54 × 10-5 s-1 (at 80°C) | researchgate.net |
Kinetic and Mechanistic Investigations of 2 Methoxyethyl Acrylate Co Polymerization
Polymerization Kinetics and Rate Determination
The study of polymerization kinetics for 2-Methoxyethyl acrylate (B77674) provides fundamental data on reaction rates, monomer conversion, and the factors that control the final polymer structure.
First-Order Kinetics and Monomer Conversion
The polymerization of 2-Methoxyethyl acrylate has been shown to follow first-order kinetics with respect to the monomer concentration under various controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netshimadzu.com.cnsmolecule.com This kinetic behavior is characterized by a linear relationship between the natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]₀/[M])) and the polymerization time, which indicates a constant concentration of active radical species during the reaction. shimadzu.com.cnsmolecule.com
In ATRP systems, the polymerization of MEOA proceeds with first-order kinetics, and a linear increase in the number-average molecular weight (Mₙ) is observed with increasing monomer conversion. researchgate.net Similarly, RAFT polymerization of MEOA exhibits pseudo-first-order kinetics. shimadzu.com.cn For instance, in a solution polymerization of MEOA in dimethylformamide (DMF), monomer conversion reached 82.5% within the first two hours and leveled off above 90%. shimadzu.com.cn Throughout this process, the molecular weights of the resulting polymers increased linearly with conversion, confirming the controlled nature of the polymerization. shimadzu.com.cnsmolecule.com Even in conventional free-radical polymerization, the reaction shows a linear relationship with time in the initial stages. nih.gov
Table 1: Polymerization Methods and Kinetic Observations for this compound
| Polymerization Method | Key Kinetic Finding | Molecular Weight (Mₙ) vs. Conversion | Source(s) |
|---|---|---|---|
| Atom Transfer Radical Polymerization (ATRP) | Follows first-order kinetics with respect to monomer. | Linear increase with monomer conversion. | researchgate.netsmolecule.com |
| Reversible Addition-Fragmentation chain Transfer (RAFT) | Pseudo-first-order kinetics observed. | Linear increase with monomer conversion up to high conversions. | shimadzu.com.cn |
| Conventional Free-Radical Polymerization | Linear relationship in the early stages of the reaction. | Not specified. | nih.gov |
Influence of Temperature and Initiator Concentration on Reaction Rate
The rate of MEOA polymerization is significantly affected by reaction temperature and initiator concentration. In ATRP, both the rate of polymerization and the efficiency of the initiator have been observed to increase as the temperature is raised. researchgate.net For example, an apparent rate constant for the ATRP of MEOA was calculated to be 6.54 × 10⁻⁵ s⁻¹ at 80°C. researchgate.net However, in aqueous dispersion RAFT polymerization, the effect of temperature can be less pronounced; the polymerization rate at 40°C was only slightly higher than at 30°C. shimadzu.com.cn
The concentration of the initiator plays a crucial role in determining the polymerization rate. Generally, in radical polymerization, an increase in the initiator concentration leads to a higher number of generated radicals, which in turn accelerates the rate of polymerization. nih.govresearchgate.net This principle applies to MEOA, where the effect of initiator concentration on the polymerization rate has been a subject of investigation to optimize the reaction conditions. researchgate.net The ratio of initiator to chain transfer agent is also a critical parameter in controlled radical polymerizations for achieving a desired reaction speed while maintaining control over the polymer's molecular weight and structure. mdpi.com
Chain Transfer Reactions and Polydispersity Control
In the synthesis of polymers from MEOA, controlling the molecular weight distribution, or polydispersity (Đ), is essential for producing materials with well-defined properties. Controlled radical polymerization techniques are particularly effective in this regard.
During the RAFT polymerization of MEOA, side reactions such as chain transfer to the polymer and bimolecular radical termination can occur, especially at high monomer conversions. shimadzu.com.cn However, these reactions happen to a lesser extent compared to conventional free-radical polymerization, allowing for the synthesis of polymers with low polydispersity indices (Đ or Mw/Mn), often below 1.20. shimadzu.com.cn
Similarly, ATRP offers excellent control over the polymerization of MEOA, yielding polymers with narrow molecular weight distributions, with reported Đ values ranging from 1.20 to 1.55. researchgate.net The level of control can be further enhanced by adjusting reaction parameters. For instance, the addition of Fe³⁺ at the start of an iron-catalyzed ATRP of MEOA resulted in a polydispersity as low as approximately 1.2. researchgate.net The use of appropriate chain transfer agents (CTAs) in RAFT or catalyst systems in ATRP is fundamental to minimizing undesirable chain transfer events and achieving polymers with low polydispersity. smolecule.com
Radical Propagation Kinetics in Diverse Solvents
The choice of solvent can have a profound impact on the kinetics of radical polymerization, particularly for monomers like MEOA that have partial water miscibility.
Effect of Water-Miscibility and Hydrogen Bonding on Propagation Rates
The propagation rate coefficient (kₚ) of MEOA is highly sensitive to the solvent environment, a behavior attributed to its partial water solubility and the influence of hydrogen bonding. rsc.orgresearchgate.net Studies comparing MEOA to the fully water-miscible acrylic acid (AA) and the less polar methyl acrylate (MA) have highlighted these effects. rsc.org
In alcohol solutions, the kₚ for MEOA can increase by as much as twofold when diluted to 5–10 wt% monomer. rsc.org Furthermore, the kₚ value for MEOA increases significantly as the proportion of water in alcohol/water solvent mixtures rises. rsc.org This increase is much more substantial for MEOA and MA than for AA. In fact, in a 5 wt% monomer solution in water, the kₚ values for MEOA and MA can surpass that of AA, reaching approximately 2 × 10⁵ L mol⁻¹ s⁻¹ at 30°C, despite being lower than AA's kₚ in bulk. rsc.orgresearchgate.net This phenomenon underscores that bulk polymerization kinetics are not applicable when MEOA is polymerized in aqueous or alcohol solutions. The differences in kinetic behavior are largely ascribed to the influence of hydrogen bonding on the reaction. rsc.org
In copolymerization systems, the effect of solvent can be more complex. For example, when copolymerized with butyl acrylate, MEOA exhibited classic behavior with minimal solvent effects on the propagation rate, except for an observed increase in n-butanol. queensu.ca This contrasts sharply with monomers like 2-hydroxyethyl acrylate (HEA), where the hydroxyl group's ability to form strong hydrogen bonds leads to significant solvent-dependent kinetic changes. queensu.caacs.orgresearchgate.net
Monomer Reactivity Ratios in Copolymerization
Monomer reactivity ratios (r) are crucial parameters that describe the relative tendency of a propagating radical chain to add a molecule of its own monomer versus the comonomer. This ratio dictates the composition and sequence distribution of the final copolymer.
The copolymerization of MEOA with various comonomers has been extensively studied. In the nitroxide-mediated polymerization (NMP) and RAFT polymerization of MEOA with 2-hydroxyethyl acrylate (HEA), the reactivity ratios were found to be nearly identical (r_MEOA ≈ 0.95 and r_HEA ≈ 0.93). acs.orgrsc.orgresearchgate.netresearchgate.net An r₁r₂ product close to 1 indicates the formation of an ideal random (or azeotropic) copolymer, where the two monomers are incorporated into the polymer chain in a statistically random fashion. acs.orgrsc.org
Conversely, when MEOA is copolymerized with monomers of significantly different reactivity, the resulting ratios deviate from unity. For the copolymerization of MEOA with 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC), the reactivity ratios were r_MEOA = 0.53 and r_MPC = 2.21, indicating that the MPC monomer is incorporated into the copolymer chain about four times more readily than MEOA. nih.govdntb.gov.ua In the ATRP of MEOA with acrylonitrile (B1666552) (A), the determined reactivity ratios were r_M = 0.60 and r_A = 1.52. researchgate.net
Furthermore, in aqueous systems, physical factors can influence the apparent reactivity. In the RAFT copolymerization of MEOA with acrylic acid (AA), the apparent reactivity changes with the pH of the medium. acs.org This is attributed to the partitioning of the monomers between different phases in the heterogeneous polymerization system. acs.org
Table 2: Monomer Reactivity Ratios for the Copolymerization of this compound (M₁) with Various Comonomers (M₂)
| Comonomer (M₂) | r₁ (MEOA) | r₂ (Comonomer) | r₁r₂ | Copolymer Type | Source(s) |
|---|---|---|---|---|---|
| 2-Hydroxyethyl acrylate (HEA) | 0.95 ± 0.09 | 0.93 ± 0.09 | ~0.88 | Ideal Random | rsc.orgresearchgate.net |
| 2-Methacryloyloxyethyl phosphorylcholine (MPC) | 0.53 | 2.21 | 1.17 | Statistical/Random | nih.govdntb.gov.ua |
| Acrylonitrile (A) | 0.60 | 1.52 | 0.91 | Random | researchgate.net |
Copolymerization Behavior and Architectural Control
Block Copolymer Synthesis and Characterization
Block copolymers containing poly(2-methoxyethyl acrylate) (PMEA) segments are synthesized to combine the properties of PMEA with those of other polymers. Controlled radical polymerization methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are instrumental in producing well-defined diblock and triblock copolymers with low polydispersity indices (Mw/Mn). researchgate.netshimadzu.com.cn
The synthesis of diblock copolymers involving MEA is often achieved by the sequential addition of monomers. For instance, macroinitiators like poly(ethylene glycol) (PEG), poly(tert-butyl acrylate) (PtBA), and poly(tert-butyl methacrylate) (PtBMA) have been chain-extended with MEA using copper-mediated ATRP. researchgate.net This process yields well-defined diblock copolymers with narrow polydispersities, typically between 1.11 and 1.30. researchgate.net
Similarly, RAFT polymerization has been employed to create amphiphilic diblock copolymers. Using a hydrophilic poly(poly(ethylene glycol) methyl ether methacrylate) (PPEGMA) as a macromolecular chain transfer agent (macro-CTA), MEA can be polymerized in a controlled manner. shimadzu.com.cn The resulting PPEGMA-b-PMEA copolymers exhibit a linear increase in molecular weight with monomer conversion, and polydispersity indices remain low, often below 1.25. shimadzu.com.cn Other diblock copolymers, such as PMEA-b-poly(N,N-dimethylaminoethyl methacrylate) (PMEA-b-PDMAEMA), have also been synthesized via ATRP, demonstrating the versatility of these methods. researchgate.net
Table 1: Synthesis and Characterization of PMEA-based Diblock Copolymers
| Copolymer Type | Polymerization Method | Macroinitiator/Macro-CTA | Comonomer | Polydispersity Index (Mw/Mn) | Source(s) |
|---|---|---|---|---|---|
| PAA-b-PMEA | ATRP | mPEG | tert-butyl acrylate (B77674) (tBA) | 1.11–1.30 | researchgate.net |
| PMAA-b-PMEA | ATRP | mPEG | tert-butyl methacrylate (B99206) (tBMA) | 1.11–1.30 | researchgate.net |
| PMEA-b-PDMAEMA | ATRP | PMEA | 2-dimethylaminoethyl methacrylate (DMAEMA) | Not Specified | researchgate.net |
| PPEGMA-b-PMEA | RAFT | PPEGMA | This compound (MEA) | < 1.25 | shimadzu.com.cn |
Amphiphilic block copolymers containing hydrophobic PMEA blocks and hydrophilic blocks can self-assemble in selective solvents, typically water, to form various nanostructures. A prominent example is the ABA triblock copolymer PMEA-b-poly(ethylene oxide)-b-PMEA (PMEA-PEO-PMEA). nih.govpreprints.org Synthesized via single-electron transfer-living radical polymerization (SET-LRP) using a bifunctional PEO macroinitiator, these copolymers form "flower-like" micelles in aqueous solutions. nih.govpreprints.org In this configuration, the hydrophobic PMEA end-blocks aggregate to form a core, while the hydrophilic PEO mid-block loops out to form a shell, or corona. nih.govpreprints.org
The characteristics of these self-assembled structures are dependent on the block lengths. For example, two PMEA-PEO-PMEA copolymers with the same PEO block (degree of polymerization (DP) ~258) but different PMEA block DPs (average n = 85 and 777) were studied. nih.gov The copolymer with longer hydrophobic PMEA blocks (MEOM₇₇₇) formed a more tightly packed core and exhibited a lower critical micelle concentration (CMC) of 0.002 g/L compared to the 0.01 g/L CMC of the copolymer with shorter PMEA blocks (MEOM₈₅). nih.govnih.gov Interestingly, the hydrodynamic radii (Rₕ) were 108 nm for MEOM₇₇₇ and 151 nm for MEOM₈₅, with aggregation numbers (Nₐgg) of 164 and 156, respectively. nih.gov
Amphiphilic AB diblock copolymers, such as those composed of hydrophilic poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC) and hydrophobic PMEA, also form micelles in water. researchgate.net These typically adopt a core-shell structure where the PMEA block forms the core. The size and aggregation number of these micelles increase with the length of the hydrophobic PMEA block due to stronger hydrophobic interactions. researchgate.net
Table 2: Self-Assembly Characteristics of Amphiphilic PMEA Block Copolymers in Water
| Copolymer | Architecture | Hydrophilic Block (DP) | Hydrophobic Block (DP) | Micelle Structure | Hydrodynamic Radius (Rₕ) | CMC (g/L) | Aggregation Number (Nₐgg) | Source(s) |
|---|---|---|---|---|---|---|---|---|
| MEOM₈₅ | ABA Triblock | PEO (~258) | PMEA (85) | Flower-like | 151 nm | 0.01 | 156 | nih.gov |
| MEOM₇₇₇ | ABA Triblock | PEO (~258) | PMEA (777) | Flower-like | 108 nm | 0.002 | 164 | nih.gov |
| M₉₈E₉₅ | AB Diblock | PMPC (98) | PMEA (95) | Core-shell | Not Specified | Not Specified | Not Specified | researchgate.net |
| M₉₈E₃₁₄ | AB Diblock | PMPC (98) | PMEA (314) | Core-shell | Larger than M₉₈E₉₅ | Not Specified | Larger than M₉₈E₉₅ | researchgate.net |
Poly(this compound)-based Diblock Copolymers
Graft Copolymerization Strategies
Graft copolymers offer another route to complex polymer architectures, where side chains of one composition are attached to a main chain of another.
The "grafting from" approach is a common strategy for synthesizing graft copolymers with PMEA. This involves preparing a linear polymer backbone that contains initiating sites from which the side chains can be grown. For example, linear macroinitiators with atom transfer radical polymerization (ATRP) initiating sites can be synthesized by the RAFT copolymerization of MEA with 2-(bromoisobutyryloxy)ethyl methacrylate. researchgate.net Subsequently, MEA can be grafted from these macroinitiators using Cu(I)-mediated ATRP to create a densely grafted copolymer. researchgate.net This method has been used to achieve high molecular weights (>120,000 Da) with low polydispersity indices (1.17–1.38). researchgate.net
Another approach involves creating a backbone of poly(2-hydroxyethyl methacrylate) (PHEMA) and subsequently grafting MEA from it. Amphiphilic graft copolymers have been constructed with a PHEMA backbone and grafts of poly(this compound-co-methacrylic acid) by combining RAFT, ATRP, and selective deprotection reactions. researchgate.net
PMEA can be grafted from various surfaces to modify their properties, a technique particularly relevant in the development of low-fouling materials for applications like water treatment membranes. bohrium.comacs.orgacs.org Two prominent methods for this are plasma graft polymerization (PGP) and surface-initiated atom transfer radical polymerization (SI-ATRP). bohrium.comacs.orgacs.org
In PGP, plasma treatment creates reactive peroxide species on a substrate surface, which then initiate the polymerization of MEA. acs.org SI-ATRP involves first immobilizing an ATRP initiator onto the surface, from which PMEA chains are then grown in a controlled manner. acs.orggoogle.com
A comparative study on polyethylene (B3416737) microfiltration membranes showed that while both methods successfully graft PMEA, SI-ATRP allows for better control over the grafted polymer length and density. acs.org At similar grafting amounts, SI-ATRP produced shorter, more densely packed PMEA chains compared to PGP. bohrium.com This higher density of grafted PMEA via SI-ATRP was found to be more effective at suppressing protein (bovine serum albumin) fouling. acs.org For instance, membranes modified by SI-ATRP showed higher pure water permeability than those modified by PGP at the same grafting amount. bohrium.com
Table 3: Comparison of Surface Grafting Methodologies for PMEA
| Method | Description | Control over Grafting | Resulting Graft Structure | Application Example | Source(s) |
|---|---|---|---|---|---|
| Plasma Graft Polymerization (PGP) | Plasma treatment creates surface radicals to initiate polymerization. | Less controlled | Longer, less dense chains | Low-fouling membranes | bohrium.comacs.orgacs.org |
| Surface-Initiated ATRP (SI-ATRP) | Initiators are immobilized on the surface for controlled polymerization. | Well-controlled | Shorter, denser chains | Low-fouling membranes | bohrium.comacs.orgacs.orggoogle.com |
Synthesis from Linear Macroinitiators
Statistical Copolymerization with Functional Monomers
Statistical copolymerization of MEA with other functional monomers provides a direct route to materials with properties intermediate to or distinct from the respective homopolymers. The properties of these random copolymers can be tuned by adjusting the monomer feed ratio.
A notable example is the copolymerization of MEA with 2-hydroxyethyl acrylate (HEA). Kinetic studies using RAFT polymerization revealed that both monomers have nearly equal reactivity, leading to the formation of ideal random copolymers. acs.org The reactivity ratios were determined to be r(HEA) = 0.93 ± 0.09 and r(MEA) = 0.95 ± 0.09 using nitroxide-mediated polymerization (NMP), further confirming the tendency to form azeotropic copolymers. rsc.orgresearchgate.net Aqueous solutions of these P(HEA-co-MEA) copolymers exhibit thermoresponsive behavior, with a cloud point temperature that can be precisely adjusted by altering the HEA content and the polymer chain length. acs.orgrsc.org
Another example is the statistical copolymerization of MEA with the hydrophilic monomer 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC). researchgate.net The monomer reactivity ratios were found to be r(MEA) = 0.53 and r(MPC) = 2.21, indicating that a statistical copolymer is formed. researchgate.net Depending on the composition, these copolymers can be either fully water-soluble or can self-assemble into micelles in aqueous solution. researchgate.net A copolymer with a low MPC content (6 mol%) was observed to form micelles with a hydrodynamic radius of 96.9 nm and a critical aggregation concentration of 0.0082 g/L. nih.gov
Table 4: Reactivity Ratios for Statistical Copolymerization of MEA
| Comonomer | Polymerization Method | r(MEA) | r(Comonomer) | Resulting Copolymer Type | Source(s) |
|---|---|---|---|---|---|
| 2-Hydroxyethyl acrylate (HEA) | NMP | 0.95 ± 0.09 | 0.93 ± 0.09 | Ideal Random | rsc.orgresearchgate.net |
| 2-Hydroxyethyl acrylate (HEA) | RAFT | Equal reactivity assumed | Equal reactivity assumed | Ideal Random (Azeotropic) | acs.org |
| Acrylonitrile (B1666552) | ATRP | 0.60 | 1.52 | Statistical | researchgate.net |
| 2-Methacryloyloxyethyl phosphorylcholine (MPC) | Free Radical | 0.53 | 2.21 | Statistical | researchgate.net |
Copolymers with 2-Hydroxyethyl Acrylate (HEA)
The copolymerization of this compound (MEA) with 2-Hydroxyethyl Acrylate (HEA) has been extensively studied to produce well-defined, thermoresponsive copolymers. These copolymers are of particular interest for biomedical applications due to the properties imparted by both the hydrophobic MEA and hydrophilic HEA units.
Kinetic studies of the copolymerization of MEA and HEA through methods like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Nitroxide Mediated Polymerization (NMP) have demonstrated that both monomers exhibit nearly equal reactivity. acs.orgrsc.org This leads to the formation of ideal random or azeotropic copolymers. The reactivity ratios, which indicate the preference of a propagating chain to add a monomer of its own kind versus the comonomer, are close to unity for both monomers, confirming this behavior. rsc.org For instance, in NMP, the reactivity ratios were determined to be rHEA = 0.93 ± 0.09 and rMEA = 0.95 ± 0.09. rsc.org
The architecture of these copolymers can be precisely controlled, allowing for the synthesis of not only random copolymers but also block and gradient structures. acs.orgacs.orgfigshare.com Well-defined triblock copolymers with P(HEA)-block-P(MEA)-block-P(HEA) and gradient microstructures have been successfully synthesized using RAFT polymerization, employing HEA-based homopolymers as macro-chain transfer agents. acs.orgfigshare.comacs.org
A key feature of P(MEA-co-HEA) copolymers is their thermoresponsive nature in aqueous solutions. The cloud point (CP) temperature, at which the polymer becomes insoluble and the solution turns cloudy, can be adjusted by altering the copolymer composition. acs.org Increasing the content of the hydrophilic HEA monomer leads to an increase in the cloud point temperature. rsc.org This allows for the creation of materials with a tunable cloud point between 0 and 60 °C, making them suitable for applications as "smart" materials. acs.org
Reactivity Ratios for MEA and HEA Copolymerization
| Polymerization Method | rMEA | rHEA | Reference |
|---|---|---|---|
| Nitroxide Mediated Polymerization (NMP) | 0.95 ± 0.09 | 0.93 ± 0.09 | rsc.org |
| Reversible Addition-Fragmentation Chain Transfer (RAFT) | ~1 | ~1 | acs.org |
Copolymers with Acrylonitrile, Butyl Acrylate, and Butyl Methacrylate
This compound is also copolymerized with other common industrial monomers like acrylonitrile, butyl acrylate, and butyl methacrylate to create materials with a diverse range of thermal and mechanical properties.
Copolymers with Acrylonitrile (AN): The copolymerization of MEA and acrylonitrile (AN) has been successfully achieved using Atom Transfer Radical Polymerization (ATRP). researchgate.netresearchgate.netspsj.or.jp This controlled radical polymerization technique allows for the synthesis of well-defined block copolymers, such as PMEA-b-PAN. researchgate.net Kinetic studies show that the polymerization is of a controlled nature. researchgate.net The monomer reactivity ratios for this system were determined to be rA = 1.52 and rM = 0.60, indicating a non-ideal copolymerization where acrylonitrile is more readily incorporated into the polymer chain. researchgate.net The microstructure and composition of these copolymers can be thoroughly analyzed using 2D NMR techniques. spsj.or.jpacs.org
Copolymers with Butyl Acrylate (BA): MEA is used as a comonomer with butyl acrylate and ethyl acrylate in emulsion polymerization to synthesize acrylic rubbers with enhanced properties. researchgate.net In these systems, MEA is specifically included as a "cold-resistant monomer" to improve the low-temperature performance of the resulting rubber. researchgate.net The random copolymerization of these monomers results in an acrylic rubber with an excellent brittleness temperature as low as -36.5 °C, while maintaining good mechanical properties. researchgate.net
Copolymers with Butyl Methacrylate (BMA): While MEA is frequently copolymerized with other acrylates and methacrylates, specific detailed studies on its copolymerization behavior and reactivity ratios with butyl methacrylate are less common in the reviewed literature compared to monomers like HEA, MPC, AN, and BA. However, the principles of radical polymerization suggest that copolymers can be formed, with the final properties depending on the monomer feed ratio and polymerization conditions. Copolymers of MPC and butyl methacrylate are known to be used for biocompatible coatings. jst.go.jp
Reactivity Ratios for MEA and Acrylonitrile (AN) Copolymerization
| Polymerization Method | rMEA | rAN | Reference |
|---|---|---|---|
| Atom Transfer Radical Polymerization (ATRP) | 0.60 | 1.52 | researchgate.net |
Structure Property Relationships of Poly 2 Methoxyethyl Acrylate and Its Derivatives
Hydration Characteristics and Water Structure
The interaction of PMEA with water is a key determinant of its biological performance. Unlike many water-insoluble polymers that exhibit poor biocompatibility, PMEA demonstrates excellent blood compatibility, a characteristic attributed to its specific hydration properties. thieme-connect.com The water at the interface of PMEA can be categorized into three distinct states: non-freezing water, intermediate water (IW), and free water. cmu.eduresearchgate.netfrontiersin.org This unique hydration structure is believed to be fundamental to the material's biocompatibility. researchgate.net
A significant feature of PMEA's hydration is the formation of "intermediate water" (IW), which is found to be crucial for its biocompatibility. thieme-connect.deresearchgate.net This type of water, which is also referred to as freezing-bound water, possesses mobility between that of non-freezing (strongly bound) water and free water. cmu.eduelgalabwater.com The presence of a substantial fraction of IW is linked to the suppression of protein adsorption and denaturation, as well as platelet adhesion, which are critical factors in the thrombogenicity of a material. researchgate.netfrontiersin.orgelgalabwater.comresearchgate.net
The biocompatibility of PMEA is attributed to the methoxyethyl side chain, which provides a balance between hydrophilicity and hydrophobicity, leading to the formation of IW. thieme-connect.com It has been proposed that this intermediate water layer acts as a buffer, preventing direct contact between proteins or cells and the polymer surface. researchgate.net The excellent blood compatibility of PMEA is thought to arise from the constrained adsorption and denaturation of proteins like fibrinogen, particularly in the water-rich domains of the polymer's phase-separated surface structure, which are high in IW content. researchgate.netelgalabwater.com Studies on PMEA analogues have further demonstrated a clear correlation between the amount of IW and the material's antithrombogenicity. researchgate.netacs.org
The water associated with PMEA is classified into three types based on its thermal behavior, which can be analyzed using differential scanning calorimetry (DSC). cmu.edufrontiersin.org These are:
Non-freezing water: This water is strongly bound to the polymer chains and does not crystallize even at very low temperatures (e.g., -100°C). cmu.edu
Freezing-bound water (or Intermediate Water): This water interacts weakly with the polymer and crystallizes at temperatures below 0°C. cmu.edu It is this state of water that is often referred to as intermediate water. frontiersin.orgresearchgate.net
Free water: This water behaves like bulk water, crystallizing and melting at around 0°C. cmu.edu
DSC studies on hydrated PMEA clearly show these different water states. For instance, cold crystallization of water, attributed to the phase transition of amorphous ice to crystalline ice, is observed around -42°C when the water content is above a certain threshold. cmu.edu This cold crystallizable water is assigned to the freezing-bound water. cmu.edu At its equilibrium water content of 9.0 wt%, the relative proportion of freezing-bound water in hydrated PMEA is significant, accounting for 48% of the total water. cmu.edu The presence and proportion of these water states, particularly the high amount of freezing-bound water, are considered unique to PMEA and central to its biocompatibility. cmu.eduresearchgate.net
Molecular dynamics (MD) simulations have provided deeper, molecular-level insights into the hydration structure of PMEA. arxiv.orgtandfonline.comnih.gov These computational studies help to elucidate the structural and dynamic features of water molecules confined within the polymer matrix. arxiv.org
MD simulations have been used to:
Classify water molecules: Based on their hydrogen-bonding (H-bond) interactions with the polymer's oxygen atoms, water molecules have been categorized as non-bound, single H-bond, and double H-bond. arxiv.org
Investigate H-bond dynamics: The lifetime of hydrogen bonds between water and the different oxygen sites in PMEA has been calculated. At infinite dilution, these lifetimes are in the range of 1–20 picoseconds. tandfonline.comfigshare.com In contrast, within the bulk polymer, the H-bond lifetimes are significantly longer, on the order of several hundred picoseconds for alkoxy and methoxy (B1213986) oxygens, and even nanoseconds for carbonyl oxygen. tandfonline.comfigshare.com This indicates a significant slowing of H-bond dynamics as water content decreases. arxiv.org
Analyze side-chain interactions: Simulations reveal that water molecules tend to form H-bonds simultaneously with the carbonyl and methoxy oxygens of the PMEA side chain. nih.gov This interaction can enhance the "head-to-tail" stacking of the side chains at low water concentrations. nih.gov As more water penetrates the polymer, water-water H-bonds increase, leading to the formation of water clusters. nih.gov
Compare with other polymers: MD simulations comparing PMEA with the less biocompatible poly(methyl methacrylate) (PMMA) have highlighted the importance of the methoxy oxygen in PMEA's side chain. aip.org These studies found a stronger hydrogen-bonding interaction between water and the methoxy oxygen of PMEA than what was predicted by conventional models, underscoring its role in the polymer's unique hydration properties. aip.orgresearchgate.net
These simulations support the experimental findings and provide a detailed picture of how the specific chemical structure of PMEA governs its interaction with water at the molecular level. arxiv.orgtandfonline.com
The architecture of the polymer chain itself, specifically the presence or absence of chain ends, can influence the hydration state of PMEA. thieme-connect.com This has been investigated by comparing linear PMEA (with chain ends) and cyclic PMEA (without chain ends). thieme-connect.comresearchgate.net
Studies using differential scanning calorimetry (DSC) and atomic force microscopy (AFM) have shown that the chain-end effect does influence the formation of intermediate water (IW). thieme-connect.comresearchgate.net While the amount of IW in linear and cyclic PMEAs showed only minor differences in a phosphate-buffered saline (PBS) system, the cyclic structure promoted the formation of IW in a pure water system. thieme-connect.com It is suggested that the cyclic structure can provide nano-spaces of an appropriate size that facilitate the diffusion of water molecules and the formation of both free and intermediate water. thieme-connect.com
Furthermore, the absence of chain ends in cyclic PMEA affects polymer chain mobility, which in turn influences the hydration state. thieme-connect.com The surface of cyclic PMEA exhibits a slightly different phase separation behavior compared to linear PMEA. thieme-connect.com This research highlights that even subtle changes in polymer topology, such as cyclization, can be used to fine-tune the hydration characteristics and potentially the biocompatibility of the material. thieme-connect.comthieme-connect.de Research on grafted linear and cyclic PMEA has also suggested that the cyclic structure promotes the formation of a thicker hydrated layer, which is attributed to the ample formation of IW due to less restricted access of water molecules to the hydrophilic groups. rsc.orgrsc.org
Molecular Dynamics Simulations of Water-Polymer Interactions
Mechanical and Rheological Properties of PMEA-based Materials
While PMEA is known for its biocompatibility, in its pure form, it is a viscous liquid with poor physical strength, limiting its use in applications requiring freestanding, tough objects. nih.govresearchgate.net To overcome this, PMEA is often formulated into composites to enhance its mechanical properties. The study of the rheological properties, which describe the deformation and flow of materials, is crucial for understanding and optimizing the processing and performance of these composites. infinitalab.com
A significant advancement in improving the mechanical performance of PMEA has been the development of PMEA-silica composites. nih.govresearchgate.netacs.org By incorporating silica (B1680970) nanoparticles as a filler, it is possible to create tough, self-supporting, and even 3D-printable PMEA-based elastomers. nih.gov
Key findings on the mechanical properties of PMEA composites include:
Increased Toughness and Strength: The toughness of the PMEA-silica composite elastomer increases as the volume of silica particles increases. nih.govacs.org The stress at break can be significantly improved, for example, from 0.3 MPa for cross-linked PMEA without silica to 6.7 MPa for a composite. nih.govresearchgate.net
Enhanced Fracture Energy: The fracture energy of a composite with 39.5 vol % silica particles was found to be up to 15 times higher than that of pure cross-linked PMEA. nih.govacs.org
Nonlinear Elasticity: These composites exhibit stress-strain behavior similar to that of biological soft tissues, which is characterized by nonlinear elasticity. nih.govacs.org
Biocompatibility Retention: Importantly, the addition of silica particles does not significantly affect the antiplatelet adhesion properties of the PMEA, meaning the excellent biocompatibility is maintained. nih.govresearchgate.net
These novel PMEA-based composites, which can be tough, transparent, and ultra-extensible, have potential applications as advanced structural materials in areas like soft robotics and medical implants. nih.gov The combination of biocompatibility with robust mechanical properties opens up new avenues for the use of PMEA in demanding biomedical applications. nih.gov
Below is a data table summarizing the enhancement of mechanical properties in PMEA-silica composites based on published research.
| Material | Silica Content (vol %) | Stress at Break (MPa) | Fracture Energy Increase (Factor) |
|---|---|---|---|
| Cross-linked PMEA | 0 | 0.3 | 1 |
| PMEA-Silica Composite | 39.5 | 6.7 | 15 |
Stress-Strain Behavior and J-shaped Curves
Poly(2-methoxyethyl acrylate) (PMEA) elastomers, particularly when composited with silica particles, exhibit a distinctive J-shaped stress-strain curve, which is characteristic of soft biological tissues. acs.orgacs.org This behavior is marked by initial flexibility at low strain, followed by a rapid increase in stress at higher elongations, a mechanism that helps prevent tissue failure. acs.org In contrast to many synthetic rubbers that follow a Neo-Hookean model and remain soft even under large deformations, PMEA composites can be engineered to mimic the mechanical response of natural tissues like blood vessels. acs.org
The toughness of these composite elastomers is significantly enhanced by the inclusion of silica particles. For instance, the stress at break can be improved from 0.3 MPa for cross-linked PMEA with no silica to 6.7 MPa for a composite containing 39.5 vol% silica particles. acs.org This represents a 15-fold increase in fracture energy. acs.orgresearchgate.net The development of these materials is driven by the demand for biocompatible materials for medical devices, such as small-diameter artificial blood vessels, that require both flexibility and strength. acs.orgacs.org
Recent research has focused on controlling the J-shaped curve by introducing chemical bonding between the silica particles and the PMEA polymer network using a silane (B1218182) coupling agent. acs.orgacs.org This approach allows for strain hardening and yielding to occur at lower strain positions, bringing the material's response closer to that of natural soft tissues. acs.orgacs.org The strain level at which the stress increases can be adjusted by varying the amount of silica incorporated into the elastomer. acs.org
Supramolecular cross-links, based on the inclusion complexation of acetylated cyclodextrin, have also been utilized to control the mechanical properties of PMEA elastomers. rsc.org These elastomers maintain the tissue-like J-shaped stress-strain curve, and their Young's modulus and toughness can be tuned by altering the amount of cross-links. rsc.org
Influence of Cross-linking Agents and Silane Coupling Agents
The mechanical properties of PMEA are significantly influenced by the presence and nature of cross-linking and coupling agents. While PMEA itself is a viscous liquid with poor physical strength, the introduction of cross-linkers and fillers like silica is necessary to create tough, freestanding materials. acs.orgresearchgate.net
Cross-linking Agents: Cross-linking agents, which are monomers with two or more polymerizable groups, create a network structure within the polymer. mdpi.com In PMEA systems, diethylene glycol diacrylate (DEGDA) has been used as a cross-linking agent. acs.org However, increasing the cross-linking density can lead to reduced initial flexibility and increased brittleness. acs.org The concentration of the cross-linking agent is a critical parameter; for some acrylic resins, it has been recommended to add a maximum of 15% to avoid a decrease in mechanical properties like flexural strength and modulus of elasticity. mdpi.com
Silane Coupling Agents: Silane coupling agents play a crucial role in improving the interfacial adhesion between inorganic fillers (like silica) and the polymer matrix. researchgate.netnih.gov In PMEA-silica composites, 3-(acryloyloxy)propyltrimethoxysilane (APTMS) has been employed as a silane coupling agent. acs.orgacs.org This agent copolymerizes with the 2-methoxyethyl acrylate (B77674) monomer and the cross-linking agent, creating chemical bonds at the interface between the silica particles and the polymer network. acs.orgacs.org
The introduction of APTMS results in a "shoulder" in the stress-strain curve, characterized by strain hardening and yielding at lower strains compared to composites without the coupling agent. acs.orgacs.org Interestingly, the coupling reaction can continue over time after the elastomer is prepared, leading to an increase in the yield stress value. acs.orgacs.org The position of this shoulder can be controlled by adjusting the amount of the silane coupling agent and the silica content. acs.org The use of silane coupling agents enhances the physical properties of the composite by ensuring better stress distribution between the filler and the matrix. researchgate.net
Table 1: Materials Used in PMEA Composite Synthesis
| Role | Chemical Name | Abbreviation |
|---|---|---|
| Monomer | This compound | MEA |
| Cross-linking Agent | Diethylene glycol diacrylate | DEGDA |
| Photoinitiator | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | TPO |
| Silane Coupling Agent | 3-(Acryloyloxy)propyltrimethoxysilane | APTMS |
Viscoelastic Characterization
The viscoelastic properties of PMEA and its derivatives are critical for understanding their behavior in various applications. Dynamic mechanical analysis (DMA) is a key technique used to characterize these properties, providing information on the storage modulus (G'), loss modulus (G''), and loss factor (tan δ) as a function of temperature. nih.gov
For neat PMEA, the storage modulus is relatively low, and the material is in a liquid state after the glass transition region. rsc.org However, the incorporation of fillers or the formation of copolymers can significantly alter the viscoelastic response. In PMEA-based polyurethanes (PU), the storage modulus and melting temperature increase with increasing molecular weight. rsc.orgrsc.org For example, the storage modulus (G') was found to increase from 1.5 × 10⁴ Pa to 2.3 × 10⁵ Pa as the molecular weight of the PMEA-based PU increased from 50k to 80k. rsc.org This enhancement is attributed to the formation of microphase-separated structures. rsc.org
In PMEA nanocomposites filled with in-situ-formed silica nanospheres, the storage modulus (G') shows a substantial increase with higher silica content. nih.gov For instance, a composite with 30 wt.% silica exhibits a G' of 74.5 MPa, a significant increase from the 0.137 MPa of neat polyMEA. nih.gov These nanocomposites can exhibit a switch from 'plasto-elastic' to 'real elastomeric' behavior after the first large tensile deformation. nih.gov
The viscoelastic properties are also influenced by hydration. The mobility of hydrated PMEA chains, which is related to the material's biocompatibility, has been studied using a quartz crystal microbalance. researchgate.net
Thermal Transitions and Stability in PMEA Polymers
Investigation of Glass Transition Temperature (Tg) in Relation to Polymer Structure
The glass transition temperature (Tg) of PMEA is a key parameter that dictates its physical state and mechanical properties at a given temperature. Neat PMEA has a low Tg, typically reported to be around -30 °C to -50 °C. rsc.orgpolysciences.com This low Tg means that PMEA is a viscous liquid at physiological temperatures, which can limit its applications in a solid form. rsc.org
Several strategies have been employed to modify the Tg and obtain solid PMEA-based materials. One approach is to blend PMEA with a polymer having a higher Tg, such as poly(methyl methacrylate) (PMMA), which has a Tg of approximately 110 °C. rsc.org Another method is to copolymerize MEA with monomers that result in a higher Tg. rsc.org
The incorporation of fillers and the formation of copolymers also affect the Tg. In PMEA-based polyurethanes, the Tg was found to be slightly higher than that of the parent hydroxyl-terminated PMEA and increased with the molecular weight of the polyurethane. rsc.org For example, the Tg of PMEA-based PU increased from -35.2 °C to -29.3 °C as the molecular weight increased from 50k to 80k. rsc.org In nanocomposites with silica, the Tg can show a slight increase or become a broad plateau peak depending on the filler concentration. nih.gov For instance, a composite with 30 wt.% silica showed a broad peak from -28 °C to approximately -20 °C. nih.gov The presence of water in hydrated PMEA has been found to have little to no effect on the Tg, suggesting that the molecular motion of PMEA is not significantly affected by hydration. cmu.edu
Table 2: Glass Transition Temperatures (Tg) of PMEA and its Derivatives
| Material | Tg (°C) |
|---|---|
| Neat polyMEA | -25.6 nih.gov |
| PMEA-silica nanocomposite (5 wt.% SiO₂) | -20.8 nih.gov |
| PMEA-silica nanocomposite (10 wt.% SiO₂) | -24.9 nih.gov |
| PMEA-silica nanocomposite (15 wt.% SiO₂) | -22.4 nih.gov |
| PMEA-based PU (50k MW) | -35.2 rsc.org |
| PMEA-based PU (80k MW) | -29.3 rsc.org |
| HO-PMEA-OH (8k MW) | -41.5 rsc.org |
| HO-PMEA-OH (80k MW) | -38.0 rsc.org |
Thermogravimetric Analysis of Degradation Pathways
Thermogravimetric analysis (TGA) is used to study the thermal stability and degradation of PMEA and its composites. The analysis is typically performed under a controlled atmosphere, such as nitrogen or air, by measuring the weight loss of a sample as a function of temperature. nih.gov
For PMEA-based polyurethanes, TGA is used to determine the 5% weight-reduction temperature, which is an indicator of the onset of thermal degradation. rsc.org In a study of PMEA nanocomposites with silica and clay, TGA was used to determine the temperatures of decomposition maxima. nih.gov The thermal stability of PMEA can be enhanced through various modifications. For example, hydrogen-bonded PMEA (H-PMEA), which contains functional monomers that act as physical cross-links, has been shown to have higher thermal stability compared to viscous PMEA. researchgate.net
The hydrolysis of this compound, which can be accelerated at elevated temperatures, leads to the formation of acrylic acid and 2-methoxyethanol. This degradation pathway is an important consideration for the long-term stability of PMEA-based materials in aqueous environments.
Surface Properties and Interfacial Phenomena
The surface properties of PMEA are central to its excellent biocompatibility and anti-fouling characteristics. When PMEA comes into contact with an aqueous environment, such as blood or phosphate-buffered saline (PBS), it exhibits nanometer-scale phase separation, forming polymer-rich and water-rich domains at the interface. researchgate.netnih.govkyushu-u.ac.jp This unique interfacial structure is believed to be a key factor in preventing protein adsorption and thrombosis. nih.govtandfonline.com
The water-rich domains, in particular, are thought to play a dominant role in suppressing the adsorption of proteins like fibrinogen. researchgate.netnih.gov The hydration of the polymer chains is crucial for this effect. nih.gov Studies have shown that the amount of adsorbed fibrinogen and the number of adhered platelets on grafted PMEA surfaces are minimized at an optimal grafting density, which corresponds to the maximum area of the water-rich region. nih.gov
The interaction of water with PMEA is complex, with studies identifying three types of water in hydrated PMEA: free water, freezing-bound water, and non-freezing water. cmu.edumdpi.com The presence of "intermediate water," which is loosely bound to the polymer, has been correlated with the non-thrombogenicity of PMEA. tandfonline.com
The molecular weight of PMEA also influences the interfacial structure. Lower molecular weight PMEA tends to form smaller polymer-rich domains, which can suppress the aggregation and denaturation of adsorbed fibrinogen molecules. researchgate.net
Furthermore, the surface of PMEA can form hydrogen bonds with water molecules. researchgate.net The majority of the carbonyl groups on the PMEA surface have been found to be hydrogen-bonded with water, while the bulk of the polymer remains dominated by free carbonyl groups. researchgate.net This surface-specific interaction further contributes to the material's interfacial properties. In blends with other polymers like PVDF, PMEA can make the surface potential more neutral and less pH-dependent, improving its resistance to fouling. acs.org
Surface Wettability and Contact Angle Measurements
The wettability of a polymer surface, or its affinity for a liquid, is a fundamental property that influences its interaction with biological environments. etu.edu.tr This property is commonly quantified by measuring the contact angle, which is the angle a liquid droplet forms with the solid surface. etu.edu.tr A low contact angle (<90°) indicates high wettability (a more hydrophilic surface), while a high contact angle (>90°) signifies low wettability (a more hydrophobic surface). etu.edu.tr
Contact angle measurements for PMEA and its analogues are typically performed using two primary methods: the sessile drop method in air and the captive air bubble method in water. mdpi.commdpi.com The sessile drop method involves placing a water droplet on the polymer surface, while the captive bubble method involves introducing an air bubble beneath the polymer surface while it is submerged in water. mdpi.commdpi.com
Research has shown that the surface wettability of PMEA-analogous polymers can be correlated with their chemical structure. mdpi.com For instance, the contact angles of PMEA and related polymers like poly(2-(2-methoxyethoxy)ethyl acrylate) (PMC3A) and poly(butyl acrylate) (PBA) have been measured to understand their surface characteristics in both dry and hydrated states. mdpi.com
Below is a table summarizing the contact angle measurements for various polymer surfaces.
| Polymer | Contact Angle (Sessile Drop) (°) | Contact Angle (Captive Air Bubble) (°) |
|---|---|---|
| PMEA | 75.4 ± 3.1 | 59.1 ± 2.6 |
| PMC3A | 72.1 ± 2.5 | 62.3 ± 3.4 |
| PBA | 90.1 ± 2.8 | 85.4 ± 3.2 |
| PET | 70.2 ± 3.5 | 65.2 ± 3.7 |
Data sourced from a study on PMEA-analogous polymers. mdpi.com
Nanometer-Scale Protrusions at Interfaces
A defining characteristic of PMEA surfaces, particularly when in contact with aqueous environments like water or phosphate-buffered saline (PBS), is the spontaneous formation of nanometer-scale protrusions. researchgate.netacs.orgresearchgate.net These nanoscale structures have been extensively investigated using atomic force microscopy (AFM). researchgate.netacs.orgresearchgate.net
The formation of these protrusions is attributed to an in-plane microphase separation of the polymer and water at the interface. researchgate.netacs.org This separation results in the formation of distinct polymer-rich domains (the protrusions) and water-rich domains (the flat areas surrounding the protrusions). researchgate.netrsc.orgfrontiersin.org The mobility of polymer chains at the interface is restricted by chain entanglement in the bulk, leading to phase separation on a nanometer scale. frontiersin.org In the hydrated state, PMEA-analogous polymers exhibit this microphase separation, which influences protein adsorption behavior differently in each domain. mdpi.com
These spontaneously formed nanostructures are not a result of dewetting on the substrate but are an intrinsic property of the PMEA/water interface. frontiersin.org The presence of these polymer-rich and water-rich domains is crucial for the material's biocompatibility. researchgate.netfrontiersin.org For instance, it has been observed that fibrinogen adsorption occurs preferentially on the polymer-rich protrusions, while the adjacent water-rich domains appear to prevent protein adsorption. researchgate.netacs.org
Surface Migration Phenomena in Polymer Blends
When PMEA is blended with other polymers, such as poly(methyl methacrylate) (PMMA), its distribution within the blend and at the surface can significantly impact the final properties of the material. rsc.org Studies have investigated the potential for PMEA to migrate to the surface of such blends. rsc.org
It has been demonstrated that PMEA can migrate to the surface of a PMMA film, a phenomenon known as surface segregation, particularly after the blend is annealed at temperatures above the glass transition temperature (Tg) of the constituent polymers. rsc.org However, this migration is not always observed. In studies using low molecular weight PMEA at low concentrations (e.g., 3 wt%) in a PMMA matrix, no significant surface segregation was detected. rsc.org This suggests that factors like molecular weight and concentration play a crucial role in the miscibility and surface behavior of PMEA in polymer blends. rsc.org In such cases, the PMEA polymer chains can become trapped within the glassy PMMA matrix. rsc.org
The blending of PMEA with PMMA has been shown to create materials with enhanced bioinert properties, reducing protein adsorption and improving blood compatibility. rsc.org This strategy leverages the inherent anti-fouling properties of PMEA to functionalize the surface of the blended material. rsc.org
Advanced Characterization Techniques in Pmea Research
Spectroscopic Analysis
Spectroscopic methods are indispensable for probing the molecular structure and functional groups of PMEA.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of both the 2-methoxyethyl acrylate (B77674) (MEA) monomer and the resulting PMEA polymer. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.
In ¹H NMR analysis of PMEA, the disappearance of the vinyl proton signals, typically observed between 5.8 and 6.4 ppm for the MEA monomer, confirms successful polymerization. shimadzu.com.cn The degree of polymerization (DP) and the number-average molecular weight (Mn) can be calculated from the ¹H NMR spectrum, often by comparing the integral of the monomer's vinyl signals with an internal standard or by analyzing the polymer's end-groups. shimadzu.com.cnrsc.orgmdpi.com
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon backbone and side chains of the polymer. Studies have utilized ¹³C NMR to investigate the state of water in hydrated PMEA, offering insights into the polymer's interactions with its environment. researchgate.net
Table 1: Typical NMR Chemical Shifts (δ) for 2-Methoxyethyl Acrylate (MEA) and Poly(this compound) (PMEA)
| Assignment | MEA ¹H NMR (ppm) | PMEA ¹H NMR (ppm) | MEA ¹³C NMR (ppm) | PMEA ¹³C NMR (ppm) |
| Vinyl Protons (CH₂=CH) | 5.8 - 6.4 | Absent | 128 - 131 | Absent |
| Backbone (CH₂, CH) | --- | 1.5 - 2.5 | --- | 35 - 42 |
| Ester Methylene (O-CH₂) | ~4.25 | ~4.1 | ~63 | ~64 |
| Ether Methylene (O-CH₂) | ~3.65 | ~3.6 | ~70 | ~71 |
| Methoxy (B1213986) (O-CH₃) | ~3.4 | ~3.35 | ~59 | ~59 |
| Carbonyl (C=O) | --- | --- | ~166 | ~175 |
Note: Exact chemical shifts can vary depending on the solvent and instrument frequency.
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within the PMEA structure. ijnrd.org The key spectral change confirming the polymerization of MEA into PMEA is the disappearance of the characteristic C=C stretching vibration band around 1640 cm⁻¹. researchgate.net The resulting polymer spectrum is dominated by strong absorption bands corresponding to the carbonyl (C=O) and ether (C-O-C) groups. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for PMEA
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~2950 | C-H | Stretching |
| ~1730 | C=O | Stretching |
| ~1450 | C-H | Bending |
| ~1120 | C-O-C | Stretching |
Source: Data compiled from multiple research findings. electrochem.org
Attenuated Total Reflection Infrared (AT-IR) spectroscopy is a surface-sensitive variant of FTIR that is particularly valuable for studying the properties of PMEA films and interfaces. japer.in This technique has been instrumental in elucidating the hydration structure of PMEA. nih.gov
Research using time-resolved in-situ AT-IR has revealed the existence of three distinct types of water molecules within hydrated PMEA: nonfreezing water, freezing bound water, and freezing (bulk-like) water. nih.gov These studies demonstrated that the nonfreezing water interacts with the carbonyl group of PMEA, while the freezing bound water interacts with the methoxy moiety at the side chain's terminus. nih.gov This detailed understanding of water's interaction at the polymer surface, made possible by AT-IR, is crucial for explaining PMEA's excellent biocompatibility. nih.govnih.gov Further studies under humidified conditions identified four distinct components of the OH stretching band, providing deeper insight into the hydrogen-bond configurations at the PMEA-water interface. acs.org
Fourier Transform Infrared (FTIR) Spectroscopy
Chromatographic Methods for Molecular Weight and Distribution
Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters influencing their physical and mechanical properties.
Size Exclusion Chromatography (SEC), often called Gel Permeation Chromatography (GPC) in the context of synthetic polymers, is the standard method for analyzing the molecular weight distribution of PMEA. shimadzu.com.tw The technique separates polymer chains based on their hydrodynamic volume in solution, with larger molecules eluting before smaller ones. bitesizebio.com
In PMEA research, GPC is routinely used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw/Mn. shimadzu.com.cnrsc.orgshimadzu.com.tw A low PDI value (approaching 1.0) indicates a more uniform distribution of polymer chain lengths. The molecular weights are typically calculated relative to standards, such as polystyrene (PS) or poly(methyl methacrylate) (PMMA). shimadzu.com.cnrsc.org
Table 3: Examples of PMEA Molecular Weight Characterization by GPC/SEC
| PMEA Sample Description | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Source |
| PMEA synthesized by RAFT | 18,400 | - | 1.10 | shimadzu.com.cn |
| PMEA synthesized by free-radical polymerization | 15,000 | - | 3.4 | |
| PMEA-based PU prepolymer | 7,600 | 8,400 | 1.11 | researchgate.net |
| Commercial PMEA sample | - | ~100,000 | - | scipoly.com |
The hyphenation of Size Exclusion Chromatography with Electrospray Ionization Mass Spectrometry (SEC-ESI-MS) provides a significantly more powerful tool for polymer characterization than SEC with conventional detectors alone. rsc.orgnih.gov While conventional SEC provides the molecular weight distribution, the addition of ESI-MS allows for the accurate mass determination of individual oligomers. chemrxiv.org
This advanced technique enables a detailed analysis of the polymer's microstructure, including the verification of chemical structures, end-group functionalities, and chemical composition distribution. rsc.orgchemrxiv.orgnih.gov For PMEA and its copolymers, SEC-ESI-MS can confirm the identity of the repeating monomer unit, identify the end-groups derived from initiators or chain transfer agents, and provide absolute molecular weight distributions, offering a level of detail unattainable with standard GPC. acs.org This is particularly crucial for complex architectures like block copolymers or functionalized polymers, where precise structural verification is essential.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Thermal Analysis Methods
Thermal analysis techniques are fundamental in characterizing the behavior of PMEA across a range of temperatures. These methods measure changes in the physical and chemical properties of the material as it is heated or cooled, providing critical data on transitions such as melting and glass transition.
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow associated with thermal transitions in a material. filab.frlabmanager.comeag.com In PMEA research, DSC is instrumental in studying the unique interactions between the polymer and water.
Researchers have used DSC to classify the water within hydrated PMEA into three distinct types: free water (FW), freezing-bound or intermediate water (IW), and non-freezing water (NFW). mdpi.com This classification is based on the enthalpy changes observed during heating and cooling cycles. researchgate.net A significant finding from DSC analysis is the observation of cold crystallization in hydrated PMEA at approximately -42°C during the heating process, which is attributed to the phase transition of amorphous ice to crystalline ice. cmu.edu This phenomenon is noted when the water content exceeds 3.0wt%. cmu.edu At its equilibrium water content (EWC) of 9.0wt%, the relative proportion of this freezing-bound water in hydrated PMEA is 48%. cmu.edu
DSC is also employed to determine the glass transition temperature (Tg) and other thermal properties of PMEA-based materials, such as polyurethanes (PU). rsc.org Studies on PMEA-based PU have utilized DSC to analyze its glass transition temperature and the amount of intermediate water. rsc.org Furthermore, DSC has been used to explore the hydration structure of 2-methoxyethyl acetate (B1210297) (MEAc), a model monomer for PMEA, revealing that while it shares a similar hydration structure at the functional group level, water in MEAc does not exhibit cold crystallization. nih.gov
Table 1: Water States in Hydrated PMEA Determined by DSC
| Property | Value | Description |
|---|---|---|
| Equilibrium Water Content (EWC) | 9.0 wt% | The total amount of water held by PMEA at equilibrium. cmu.edu |
| Cold Crystallization Temperature | ~ -42 °C | Temperature at which amorphous water crystallizes upon heating. cmu.edu |
| Minimum Water Content for Cold Crystallization | > 3.0 wt% | The threshold water content required to observe cold crystallization. cmu.edu |
Dynamic Mechanical Analysis (DMA), also known as Dynamic-Mechanical Thermal Analysis (DMTA), is a technique used to measure the mechanical properties of materials as a function of temperature, time, and frequency. nih.gov It provides information on the viscoelastic nature of polymers, including the storage modulus (a measure of elastic response) and the loss modulus (a measure of viscous response).
In the study of PMEA-based polyurethanes (PU), DMA has been a key tool. rsc.orgresearchgate.net Research has shown that for thermoplastic PMEA-based PUs, the storage modulus and melting temperature increase significantly as the molecular weight of the PU increases. rsc.org For instance, as the molecular weight increased, the storage modulus rose from 1.5 × 10⁴ Pa to 2.3 × 10⁵ Pa, and the melting temperature increased from 25 °C to 73 °C. rsc.org This analysis confirms the thermoplastic nature of these materials below 72 °C. nih.gov For thermoset PMEA-based PUs, DMA confirms a temperature-independent mechanical property due to chemical crosslinking points when analyzed at temperatures from 20 °C to 110 °C. researchgate.netresearchgate.net
DMTA has been used to record the temperature dependencies of the storage shear modulus (G′), loss modulus (G″), and the loss factor (tan δ) for PMEA-based nanocomposites over a temperature range of -80 to +100 °C. mdpi.com
Table 2: DMA Findings for Thermoplastic PMEA-based Polyurethane
| Property | Low Molecular Weight PU | High Molecular Weight PU |
|---|---|---|
| Storage Modulus | 1.5 × 10⁴ Pa | 2.3 × 10⁵ Pa |
| Melting Temperature | 25 °C | 73 °C |
Data sourced from studies on PMEA-based polyurethanes synthesized by RAFT and polyaddition. rsc.org
Differential Scanning Calorimetry (DSC)
Microscopic and Surface Imaging Techniques
Microscopy techniques are vital for visualizing the surface topography and internal structure of PMEA and its coatings at the micro- and nanoscale.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography. atriainnovation.comicmab.es In PMEA research, AFM has been used to reveal microphase-separated structures at the polymer/water interface, which consist of polymer-rich and water-rich domains. mdpi.comresearchgate.net The size of these domains was found to change with the molecular weight of the PMEA. researchgate.net
Frequency-Modulation Atomic Force Microscopy (FM-AFM) is an advanced mode of AFM used to investigate weak interactions and hydration states at interfaces. mdpi.com This technique has been instrumental in observing the hydration layer on PMEA surfaces in aqueous environments. mdpi.comkyushu-u.ac.jp Studies using FM-AFM have identified thin, repulsive layers of hydrated polymer chains in the water-rich domains. researchgate.net The thickness of this repulsive layer on a PMEA spin-coated surface has been measured to be approximately 5 nm. mdpi.com FM-AFM has also been used to compare the surfaces of linear and cyclic PMEA, showing differences in stiffness and swelling behavior under wet conditions. rsc.org
Table 3: FM-AFM Observations on PMEA and Related Surfaces
| Surface | Observed Feature | Measured Thickness |
|---|---|---|
| PMEA Spin-Coated Surface | Repulsive Hydrated Layer | ~ 5 nm |
| HUVEC Monolayer on PMEA | Repulsive Layer (Glycocalyx) | > 10 nm |
Data sourced from FM-AFM studies on polymer hydration layers. mdpi.com
Scanning Electron Microscopy (SEM) uses a focused beam of electrons to generate images of a sample's surface. azooptics.comcarleton.edu It provides information about surface topography and composition. In the context of PMEA research, SEM has been utilized to perform platelet adhesion tests by counting the number of platelets adhered to the polymer surface after incubation with platelet-rich plasma. mdpi.com It is also employed to observe the morphology of cell layers, such as human umbilical vein endothelial cell (HUVEC) monolayers, cultured on PMEA-coated substrates to evaluate biocompatibility. mdpi.com
Transmission Electron Microscopy (TEM) transmits a beam of electrons through an ultra-thin specimen to form an image. ucsb.edu While it can be used for various structural analyses, in PMEA research, it has been specifically applied to determine the thickness of polymer coatings. TEM observations have confirmed the thickness of spin-coated PMEA films on substrates like polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.com Different studies have reported thicknesses of approximately 70–80 nm and around 100 nm for these PMEA coatings. mdpi.commdpi.com
Computational and Theoretical Modeling of 2 Methoxyethyl Acrylate Systems
Molecular Dynamics (MD) Simulations of Polymer-Water Interactions
MD simulations offer a powerful approach to investigate the structural and dynamic characteristics of water molecules at PMEA interfaces. arxiv.orgresearchgate.net Such simulations have been crucial in elucidating the nature of the hydration layer, which is hypothesized to be a key factor in the polymer's ability to resist protein adsorption and subsequent thrombus formation. arxiv.org Classical MD simulations of PMEA in contact with water are performed to unravel the complex interfacial molecular structures. aip.org These studies often compare PMEA with structurally similar but less biocompatible polymers, such as poly(methyl methacrylate) (PMMA), to isolate the effects of the methoxyethyl side chain. osaka-u.ac.jpaip.org
The biocompatibility of PMEA is closely linked to the specific structure of water at its surface. nih.govresearchgate.net Experimental and computational studies have identified different states of water within hydrated PMEA, often categorized as non-freezing water (strongly bound), intermediate water (loosely bound), and free water (similar to bulk water). researchgate.netresearchgate.net The presence and abundance of intermediate water, in particular, are thought to be critical for the polymer's bio-inert properties. thieme-connect.com
MD simulations reveal the detailed arrangement of the hydration shell. At low water content (< 3 wt%), most water molecules interact with two carbonyl groups of the PMEA, corresponding to the experimentally observed non-freezing water. researchgate.net As water content increases, the hydrogen-bonding dynamics slow down significantly. arxiv.orgaip.orgarxiv.org The oxygen atoms in the PMEA side chain—carbonyl (OC), ester ether-like (OE), and methoxy (B1213986) (OT)—serve as hydrogen bond acceptors. tandfonline.comtandfonline.com Simulations have found that the hydrogen bond between water and the terminal methoxy oxygen is intrinsically stronger than that between water and the carbonyl oxygen, a factor that plays an important role in PMEA's non-thrombogenicity. tandfonline.comtandfonline.com
The dynamics of these hydrogen bonds are a key research focus. When H-bonds between water and the methoxy oxygen of PMEA are disrupted, the water molecules tend to remain in close proximity rather than diffusing away on a picosecond timescale. arxiv.orgaip.orgarxiv.org This contrasts with other polymers like poly(2-hydroxyethyl methacrylate) (PHEMA), where water diffusion occurs concurrently with H-bond breakage. arxiv.orgaip.org The lifetime of hydrogen bonds provides further insight into the stability of the hydration layer.
| PMEA System State | Acceptor Oxygen Site | Hydrogen Bond Lifetime |
|---|---|---|
| Infinite Dilution | Carbonyl (OC), Alkoxy (OE), Methoxy (OT) | ~1–20 ps tandfonline.comfigshare.com |
| Bulk Polymer (9 wt% water) | Alkoxy (OE) and Methoxy (OT) | Several hundred ps tandfonline.comfigshare.com |
| Carbonyl (OC) | Order of nanoseconds (ns) tandfonline.comfigshare.com |
The interface between PMEA and an aqueous environment is complex, forming a heterogeneous structure composed of nanoscale water-rich and polymer-rich domains. tandfonline.comfigshare.com This unique interfacial structure is considered a primary reason for the polymer's non-thrombogenicity. tandfonline.comtandfonline.com The water-rich domains, where a significant amount of intermediate water exists, are thought to be particularly effective at suppressing protein adsorption. thieme-connect.com MD simulations have shown that the water content in the outermost layers of the PMEA/water interface can be considerably higher than in the bulk polymer. rsc.org
All-atom MD simulations have been used to study the energetics of adsorption for various molecules at the PMEA/water interface, providing insights into its interactions with biological fluids. osaka-u.ac.jpacs.org By calculating the free energy of adsorption for amino acid analogs, researchers can predict the polymer's affinity for different types of biomolecules. osaka-u.ac.jp These studies have found that the adsorption free energy is favorable (negative) for a wide range of solutes on PMEA. acs.org When compared to other polymers, PMEA exhibits the strongest adsorption for hydrophilic solutes, while more hydrophobic polymers like PMMA show stronger adsorption for hydrophobic solutes. osaka-u.ac.jpacs.org The van der Waals component of the solute-polymer interaction is a primary driver for the extent of adsorption. acs.org
| Solute Type | Polymer with Strongest Adsorption | Key Insight |
|---|---|---|
| Hydrophilic | PMEA osaka-u.ac.jpacs.org | Electrostatic interactions are influential in determining adsorption propensity. acs.org |
| Hydrophobic | PMMA osaka-u.ac.jpacs.org | Adsorption is well-correlated with the solvation free energy in bulk water. acs.org |
The topology of the polymer chains also influences interfacial properties. Surfaces with grafted cyclic PMEA (gc-PMEA) were found to be more hydrophilic and have a thicker swelling layer in water compared to linear PMEA (gl-PMEA) surfaces. rsc.org This difference in hydration behavior is attributed to the less entangled structure of the cyclic polymer, which promotes the formation of intermediate water. rsc.org
Hydration Shell Structure and Hydrogen Bond Dynamics
Molecular Docking Studies in Biomedical Contexts
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org In the context of PMEA, docking studies are employed to investigate molecular-level interactions between the polymer and key proteins involved in biological responses like blood coagulation and immune system activation. nih.govresearchgate.net
These simulations are particularly relevant for evaluating the hemoincompatibility of materials used in medical devices, such as hemodialysis membranes. nih.gov In one such study, molecular dynamics and docking simulations were used to understand the interactions between human serum proteins—including the critical coagulation protein fibrinogen—and dialysis membranes modified with PMEA. nih.govresearchgate.net
The results of these simulations provide quantitative data, such as binding energies, and qualitative insights into the types of interactions (e.g., hydrogen bonds) that occur. nih.govresearchgate.net The simulations showed that PMEA binds less intensively to fibrinogen compared to other modifying polymers like 2-hydroxymethyl methacrylate (B99206) (HEMA). nih.govresearchgate.net This weaker binding affinity is indicative of superior biocompatibility and antifouling properties. researchgate.net
| Interacting Molecules | Simulation Method | Key Finding | Biomedical Implication |
|---|---|---|---|
| PMEA and Fibrinogen | Molecular Docking & MD Simulation | PMEA binds less intensively to fibrinogen compared to HEMA. nih.govresearchgate.net | Reflects superior performance and hemocompatibility for blood-contacting applications. nih.govresearchgate.net |
| PMEA-modified membrane and Fibrinogen | MD Simulation | PMEA modification leads to a higher number of hydrogen bonds with fibrinogen but lower overall binding energy. nih.gov | Suggests PMEA's mechanism for reducing protein adsorption involves creating a hydrophilic interface. nih.gov |
These computational findings support the experimental observations of PMEA's excellent antithrombogenic properties and provide a molecular-level rationale for its use in blood-contacting medical devices. thieme-connect.comnih.gov
Biomedical and Advanced Materials Applications of Poly 2 Methoxyethyl Acrylate
Antithrombogenic Coatings for Medical Devices
The prevention of blood clot formation, or thrombosis, at the surface of medical devices that come into contact with blood is a critical challenge in modern medicine. PMEA has emerged as a leading material for antithrombogenic coatings due to its excellent blood compatibility. elgalabwater.com The mechanism behind PMEA's thromboresistance is linked to its interaction with water, which forms a specific hydration layer on the polymer surface. This layer, containing what is known as intermediate water, is believed to play a crucial role in minimizing the interactions with blood components that lead to clotting. elgalabwater.commdpi.com
Hemodialysis Membranes and Blood-Contacting Surfaces
In hemodialysis, where a patient's blood is filtered outside the body, the materials used for the dialysis membrane must be highly biocompatible to prevent adverse reactions. PMEA has been investigated for modifying the surfaces of hemodialysis membranes to improve their hemocompatibility. nih.gov The primary issue with hemodialysis membranes is the adsorption of blood proteins, which can trigger inflammatory responses and lead to the fouling of the membrane. nih.gov
Studies have shown that modifying common hemodialysis membrane materials, such as poly(aryl ether sulfone) (PAES) and cellulose (B213188) triacetate, with PMEA can reduce the binding affinity of blood proteins like fibrinogen. nih.gov Molecular dynamics simulations have suggested that PMEA binds less intensively to fibrinogen compared to other modifying polymers, which is attributed to a higher number of hydrogen bonds. nih.gov This reduced protein adsorption is a key factor in the improved biocompatibility of PMEA-coated surfaces for blood-contacting applications.
Anti-Fouling and Anti-Biofilm Technologies
Biofouling, the undesirable accumulation of microorganisms, proteins, and other biological molecules on a surface, is a major concern for medical implants and devices. PMEA exhibits significant anti-fouling properties, making it a valuable material for a range of applications.
Reduction of Protein Adsorption
A fundamental aspect of PMEA's biocompatibility is its ability to resist the non-specific adsorption of proteins. mdpi.com When a foreign material is introduced into the body, proteins from the blood and surrounding tissues rapidly adhere to its surface, which can initiate a cascade of adverse biological responses, including blood clot formation and inflammation. elgalabwater.com
The unique hydration structure at the PMEA-water interface is central to its protein-repellent properties. elgalabwater.com The presence of a specific type of water, termed "intermediate water," at the polymer surface is thought to inhibit the conformational changes in proteins that are necessary for their strong adhesion. elgalabwater.commdpi.com This has been observed with key blood proteins such as fibrinogen. mdpi.com The ability of PMEA to suppress protein adsorption is a critical factor in its success as a coating for blood-contacting medical devices. elgalabwater.commdpi.com
| Polymer Surface | Relative Protein Adsorption | Key Findings |
| Poly(2-methoxyethyl acrylate) (PMEA) | Low | Suppresses conformational changes of fibrinogen, leading to reduced platelet adhesion. mdpi.com |
| Poly(methyl methacrylate) (PMMA) | High | Prone to protein adsorption, leading to biofouling. rsc.org |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Moderate | Exhibits some protein resistance but can be less effective than PMEA. researchgate.net |
This table provides a comparative overview of protein adsorption on different polymer surfaces based on the provided search results.
Inhibition of Biofilm Formation on Surfaces (e.g., Denture Base Resins)
Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix. They are a significant cause of infections associated with medical and dental implants. PMEA has been incorporated into materials like denture base resins to prevent the formation of oral biofilms. rsc.orgnih.gov
Denture base resins, commonly made from poly(methyl methacrylate) (PMMA), are susceptible to the formation of bacterial and fungal biofilms, which can lead to conditions such as denture stomatitis. rsc.orgnih.gov The incorporation of PMEA as an additive in these resins has been shown to create a non-stick surface that effectively inhibits biofilm formation. rsc.orgnih.gov Studies have demonstrated a significant reduction in both the mass and thickness of biofilms on PMEA-containing resins. rsc.orgnih.gov For instance, a study reported an approximately 50% reduction in biofilm mass and thickness compared to control resins. nih.gov
| Denture Resin Composition | Biofilm Reduction (Mass & Thickness) | Mechanism |
| PMMA with PMEA additive | ~50% reduction | Creates a non-stick surface that inhibits biofilm adhesion. rsc.orgnih.gov |
| Standard PMMA (Control) | No significant reduction | Surface is prone to microbial colonization and biofilm development. rsc.orgnih.gov |
This table summarizes the findings on the effect of PMEA on biofilm formation in denture base resins.
Integration in Hydrogels and Drug Delivery Systems
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the properties of natural tissues, making them excellent candidates for biomedical applications, including drug delivery. While research on hydrogels composed purely of PMEA is less common due to its hydrophobic nature at room temperature, copolymers incorporating 2-methoxyethyl acrylate (B77674) (MEA) have been explored for creating stimuli-responsive hydrogels for controlled drug release. mdpi.com
For example, hydrogels synthesized from copolymers of this compound and other monomers have been investigated as carriers for the controlled release of therapeutic agents. tandfonline.com These hydrogels can be designed to respond to specific environmental cues, such as pH, to trigger the release of a loaded drug. tandfonline.com In one study, microhydrogels based on a copolymer of 2-methoxyethyl methacrylate (B99206) (a related compound) and acrylic acid demonstrated pH-dependent swelling and release of a model drug, with maximum release observed at the physiological pH of 7.4. tandfonline.com Another study explored thermally reversible hydrogels based on 2-methoxyethylacrylate for the in-vitro release of the antibiotic gentamicin (B1671437) sulphate, showing a constant release rate over an extended period. The integration of MEA into hydrogel networks allows for the tuning of their physical properties and drug release kinetics.
Role in Tissue Engineering Scaffolds and Cell Interaction
Poly(this compound) (PMEA) is a biocompatible polymer approved by the U.S. Food and Drug Administration (FDA) that has garnered significant attention for its use as an antithrombogenic coating material in medical devices such as artificial hearts and lungs, catheters, and stents. mdpi.commdpi.com Its unique properties, particularly its interaction with water to form an intermediate water (IW) layer, contribute to its excellent blood compatibility by reducing protein adsorption and platelet adhesion. mdpi.commdpi.com Beyond its antithrombogenic characteristics, PMEA is being explored for its role in tissue engineering scaffolds due to its ability to support the attachment and growth of various cell types, a critical aspect of tissue regeneration and wound healing. mdpi.commdpi.com
The interaction between a biomaterial surface and cells is fundamental to regulating cell fate and promoting tissue regeneration. mdpi.com PMEA's surface properties can be tailored to control cellular behaviors such as adhesion, proliferation, migration, and differentiation. mdpi.commdpi.com This makes PMEA a promising candidate for creating functionalized biomaterial surfaces that can actively participate in the healing process. mdpi.commdpi.com For instance, the ability of endothelial cells to form a confluent monolayer on a PMEA surface is crucial for mimicking the inner lining of blood vessels. mdpi.com
The successful endothelialization of artificial materials is a key challenge in the development of small-diameter artificial blood vessels to prevent thrombus formation. nih.gov Human Umbilical Vein Endothelial Cells (HUVECs) are widely used as a model for studying the endothelium. mdpi.com Research has focused on understanding the attachment and migration of HUVECs on PMEA surfaces to optimize its use in vascular applications. mdpi.com
Studies have demonstrated that HUVECs can attach, spread, and form a confluent monolayer on PMEA-coated surfaces. mdpi.com The adhesion strength of HUVECs to PMEA has been found to be stronger than their self-adhesion strength, facilitating stable cell attachment. mdpi.com This adhesion is mediated through both integrin-dependent and integrin-independent mechanisms. mdpi.commdpi.com In serum-containing media, fibronectin, a cell adhesion protein, adsorbs to the PMEA surface and facilitates cell attachment via integrin binding. mdpi.com However, cells can also attach to PMEA directly through interactions between the cell membrane and the polymer interface. mdpi.com
The migration of HUVECs is another critical process for the formation of a functional endothelial layer. mdpi.com Investigations have shown that HUVECs can migrate across PMEA surfaces, and the rate of migration can be estimated. mdpi.comdntb.gov.ua This migratory behavior is essential for wound healing and the complete endothelialization of implanted devices. mdpi.com The ability of PMEA to support both HUVEC attachment and migration makes it a suitable material for constructing artificial small-diameter blood vessels that can mimic the native vascular environment. mdpi.com
| Parameter | Observation on PMEA Surfaces | Significance in Tissue Engineering |
| HUVEC Attachment | Strong adhesion, spreading, and monolayer formation. mdpi.com | Promotes stable cell anchoring and the creation of a functional endothelial lining. mdpi.com |
| Adhesion Mechanism | Both integrin-dependent and -independent pathways. mdpi.commdpi.com | Offers versatile and robust cell attachment capabilities. mdpi.commdpi.com |
| HUVEC Migration | Cells exhibit migratory behavior across the surface. mdpi.comdntb.gov.ua | Essential for wound closure and complete endothelialization of implants. mdpi.com |
| Platelet Adhesion | Significantly suppressed. nih.gov | Prevents thrombosis, a major complication with blood-contacting devices. nih.gov |
Applications in Optical, Electronic, and 3D Printing Materials
The versatility of this compound (MEA), the monomer used to produce PMEA, extends beyond biomedical applications into the realms of advanced materials for optical, electronic, and 3D printing technologies. polysciences.com
In the field of optical materials , PMEA is utilized in the formulation of lightweight optical coatings. polysciences.com Furthermore, blending low molecular weight PMEA into other acrylic resins has been shown to reduce protein adsorption while maintaining high optical clarity.
For electronic materials , MEA is a component in the creation of conductive films. polysciences.com The ability to form thin, flexible, and conductive layers makes it suitable for various electronic applications.
The advent of 3D printing (additive manufacturing) has opened up new possibilities for creating complex, custom-designed medical devices and tissue engineering scaffolds. acs.orgsci-hub.se PMEA-based materials have shown significant promise in this area. While PMEA itself is a viscous liquid, it can be formulated into tough, self-supporting composite elastomers by incorporating materials like silica (B1680970). acs.orgsci-hub.se These composites exhibit improved mechanical properties, with a stress at break increasing significantly compared to cross-linked PMEA alone. acs.org
A key advantage of these PMEA-silica composites is their ability to be 3D-printed into intricate geometries with high resolution, such as tubes with small diameters suitable for artificial blood vessels. acs.orgsci-hub.se Importantly, the addition of silica does not significantly compromise the anti-platelet adhesion properties of PMEA, making these 3D-printable materials highly suitable for developing the next generation of medical devices. acs.orgresearchgate.netfigshare.com The combination of biocompatibility, antithrombogenicity, and processability through 3D printing positions PMEA as a valuable polymer for advanced manufacturing in the medical field. acs.orgsci-hub.se
| Application Area | Specific Use of PMEA/MEA | Key Findings and Advantages |
| Optical Materials | Lightweight optical coatings. polysciences.com | Maintains high optical clarity while offering functional surface properties. |
| Electronic Materials | Component of conductive films. polysciences.com | Enables the creation of flexible and conductive layers for electronic devices. polysciences.com |
| 3D Printing | PMEA-silica composite elastomers. acs.orgsci-hub.se | Allows for rapid, high-resolution 3D printing of complex medical devices. acs.orgsci-hub.se |
| 3D-Printed Composites | Tough, self-supporting structures. acs.orgsci-hub.se | Significantly improved mechanical strength and toughness while retaining anti-platelet adhesion properties. acs.orgresearchgate.netfigshare.com |
Environmental and Toxicological Considerations in Research Context
Monomer Toxicity Research (Focus on Mechanisms and Risk Assessment Principles)
Research into the toxicological properties of 2-Methoxyethyl acrylate (B77674) centers on understanding its mechanisms of action and establishing principles for risk assessment. Upon systemic absorption through oral, dermal, or inhalation routes, it is anticipated that MEOA is hydrolyzed into acrylic acid and 2-methoxyethanol. The latter is then likely oxidized to methoxyacetic acid, a metabolite of toxicological concern.
Studies on acute toxicity in research models have demonstrated that 2-Methoxyethyl acrylate possesses moderate to high toxicity depending on the route of exposure. Oral administration in Sprague-Dawley rats established a median lethal dose (LD50) in the range of 404–818 mg/kg body weight. In these studies, mortalities were observed within the first day of exposure at higher doses, with necropsies revealing congestion in the lungs and abdominal viscera. Dermal exposure studies reported a high acute toxicity with an LD50 of 252.5 mg/kg bw, while inhalation studies indicated moderate toxicity with a median lethal concentration (LC50) of 2.7 mg/L.
The mechanism of toxicity in acute high-dose exposures is largely attributed to the corrosive nature of the chemical. This corrosivity (B1173158) can lead to severe skin burns, eye damage, and irritation or corrosion of the respiratory tract's mucous membranes. anses.fr
Systemic toxicity research has identified the male reproductive organs as a primary target following repeated exposure. Other observed effects include impacts on the thymus and changes in hematological parameters. These effects are consistent with those observed in studies of its metabolite, 2-methoxyethanol.
Table 1: Acute Toxicity Data for this compound
| Exposure Route | Test Guideline (Similar to) | Species | Results | Citation |
|---|---|---|---|---|
| Oral | OECD TG 401 | Sprague-Dawley Rat | LD50: 404–818 mg/kg bw | |
| Dermal | Not specified | Rabbit | LD50: 252.5 mg/kg bw | spectrumchemical.com |
Research has consistently shown that this compound is a skin sensitizer. anses.fr This is in line with the known sensitizing potential of other acrylate and methacrylate (B99206) monomers. srce.hr Investigations using the Local Lymph Node Assay (LLNA) in mice, following OECD Test Guideline 429, demonstrated a significant dose-dependent stimulation of lymphocyte proliferation. In one such study, topical application of MEOA at concentrations of 25%, 50%, and 100% resulted in stimulation indices of 9.20, 12.84, and 11.55, respectively, all well above the threshold for a positive result.
In silico research, using expert rule-based systems like DEREK Nexus, has corroborated these findings. The system identified an alert for skin sensitization based on the alpha,beta-unsaturated ester structure of MEOA. This structural feature makes the molecule an electrophilic compound capable of undergoing Michael-type conjugate additions with nucleophilic groups in skin proteins, a common mechanism for sensitization.
Investigations into the reproductive and developmental toxicity of this compound have revealed significant adverse effects, leading to its classification as a substance that may damage fertility and the unborn child. thermofisher.com Experimental studies in rodents have demonstrated that MEOA has harmful effects on both fertility and embryo-fetal development. anses.fr
In a combined repeated dose and reproductive/developmental toxicity screening study, a Lowest Observed Adverse Effect Level (LOAEL) of 40 mg/kg bw/day was established for both reproductive and developmental toxicity. The adverse effects observed in these studies underscore the compound's potential to impair reproductive function and harm the developing organism. anses.fr These findings are a critical component of the risk assessment for MEOA. huji.ac.il
Table 2: Reproductive and Developmental Toxicity Findings
| Study Type | Key Finding | Result | Citation |
|---|---|---|---|
| Combined Repeated Dose and Reproductive/Developmental Toxicity Study | Lowest Observed Adverse Effect Level (LOAEL) for reproductive and developmental toxicity | 40 mg/kg bw/day |
While the polymerized form of acrylates is generally considered inert, the potential for residual, unreacted monomer to migrate from the polymer matrix is a subject of research. srce.hrmpausa.org Studies indicate that residual acrylate monomers in polymers typically range from 10 to 1000 parts per million (ppm), with some instances reaching an upper limit of 1500 ppm. The migration of these residual monomers from materials is a key consideration in assessing consumer exposure and potential health risks. mpausa.org
Research on the migration of monomers from acrylic polymers into liquids simulating various conditions (e.g., fatty food, saliva) has shown that the release is extremely slow under normal conditions where the polymer's integrity is maintained. mpausa.org This low migration potential is a significant factor in the safety assessment of finished polymer products. mpausa.org
Research on Reproductive Toxicity and Developmental Effects
Environmental Fate and Transport Research
Research into the environmental fate and transport of this compound indicates that it is not expected to persist or bioaccumulate in the environment. europa.eu Studies conducted according to OECD Guideline 301C have shown that MEOA is readily biodegradable, with degradation rates of 83-100% over 28 days. europa.eu This suggests that the substance does not meet the criteria to be considered persistent (P) or very persistent (vP). europa.eu
Furthermore, the bioaccumulation potential is considered low. The logarithm of the octanol/water partition coefficient (log Kow), a key indicator of bioaccumulation potential, has been determined to be 0.9. europa.eu This value is below the screening criterion for bioaccumulation, indicating that MEOA is not expected to be bioaccumulative (B) or very bioaccumulative (vB). europa.eufishersci.co.uk The substance is also noted to be water-soluble and contains volatile organic compounds (VOCs) that will evaporate easily. fishersci.co.ukchemicalbook.com While considered harmful to aquatic organisms and potentially causing long-term adverse effects, it is not expected to persist. fishersci.co.uk
Regulatory Science and Research Implications
The body of toxicological and environmental research has significant implications for the regulatory science and classification of this compound. Based on extensive data from experimental studies, regulatory bodies like the European Chemicals Agency (ECHA) have established harmonized classifications for MEOA. anses.freuropa.eu
The research findings on its acute toxicity, corrosivity, sensitization potential, and reproductive toxicity have led to its classification as:
Flammable liquid and vapour anses.fr
Harmful if swallowed anses.fr
Toxic in contact with skin
Causes severe skin burns and eye damage anses.fr
May cause an allergic skin reaction anses.fr
Suspected of causing genetic defects anses.fr
May damage fertility or the unborn child anses.frthermofisher.com
These classifications, derived from scientific research, mandate specific labeling and handling protocols to ensure safety. dguv.de For instance, in the European Union, due to its classification as toxic for reproduction, this compound is banned from use in cosmetic products. nih.gov Research on residual monomer levels in polymers used in cosmetics (up to 1500 ppm) informs risk assessments for these finished products. The ongoing generation of research data is essential for refining risk assessments and ensuring that regulatory frameworks reflect the current scientific understanding of the compound's hazards. anses.frhuji.ac.il
Future Research Directions and Emerging Trends
Development of Novel Synthesis and Polymerization Strategies
The synthesis of PMEA is evolving with a focus on controlled polymerization techniques that allow for precise control over the polymer's molecular weight and architecture. A significant area of research is the use of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.orgshimadzu.com.cnrsc.orgnih.govmdpi.com This method has been successfully employed to create well-defined PMEA-based polymers. For instance, RAFT has been utilized in the aqueous dispersion polymerization of 2-methoxyethyl acrylate (B77674) (MEA) to produce biocompatible nanoparticles. acs.orgshimadzu.com.cn This process uses a hydrophilic RAFT polymer and a redox initiator, allowing for efficient polymerization at low temperatures. acs.orgshimadzu.com.cn
Another key strategy is Atom Transfer Radical Polymerization (ATRP), which has been used to synthesize PMEA and its copolymers. google.comresearchgate.netnih.govresearchgate.net ATRP allows for the creation of polymers with narrow molecular weight distributions and a high degree of functionality. researchgate.netresearchgate.net Researchers have explored various initiator and catalyst systems to optimize the ATRP of MEA, including conducting the polymerization in different solvents like ethylene (B1197577) carbonate and toluene. researchgate.net Surface-Initiated ATRP (SI-ATRP) is also being investigated to create PMEA coatings on various substrates. google.com
Furthermore, nitroxide-mediated polymerization (NMP) is emerging as a viable alternative for producing HEMA-rich resins, which could be promising for biomedical applications due to the potential for reduced cytotoxicity compared to other methods. advancedsciencenews.com The development of these controlled radical polymerization techniques is crucial for producing advanced polymer structures with tailored properties.
Tailoring Polymer Architecture for Enhanced Performance
A major trend in PMEA research is the ability to precisely control the polymer architecture to achieve specific functionalities. This includes the synthesis of various copolymer structures such as block, graft, and star copolymers.
Block Copolymers: The creation of block copolymers allows for the combination of different polymer properties within a single macromolecule. For example, ABA triblock copolymers composed of PMEA and poly(ethylene oxide) (PEO) have been synthesized using single-electron transfer-living radical polymerization (SET-LRP). mdpi.com These copolymers can self-assemble into flower-like micelles in aqueous solutions, with a hydrophobic PMEA core and a hydrophilic PEO shell. mdpi.com Such structures are of interest for drug delivery and other biomedical applications. shimadzu.com.cn
Graft Copolymers: Graft copolymers with a PMEA backbone have also been synthesized. researchgate.netresearchgate.net These are created by first preparing a linear backbone with ATRP initiating sites and then grafting MEA from these sites. researchgate.netresearchgate.net This method allows for the creation of complex, branched structures with high molecular weights and low polydispersity. researchgate.net
Cross-linked Polymers: Researchers are also exploring the creation of cross-linked PMEA networks to improve mechanical properties. For instance, thermoplastic PMEA-based polyurethane has been synthesized by combining RAFT polymerization and condensation polymerization. nih.gov This material exhibits both thermoplastic characteristics and excellent antithrombogenicity. nih.gov
The ability to create these diverse polymer architectures is critical for developing materials with enhanced performance for specific applications.
Advanced Computational Modeling for Predictive Design
Computational modeling is becoming an increasingly important tool for understanding and predicting the behavior of PMEA and its polymers. Molecular dynamics (MD) simulations are being used to investigate the hydration characteristics of PMEA at a molecular level. tandfonline.comaip.org These simulations help to elucidate the structure of water at the polymer interface, which is believed to be crucial for its biocompatibility. aip.orgresearchgate.net
Quantum chemical methods, such as Density Functional Theory (DFT), are also being employed to study the polymerization process itself. yok.gov.tr These computational approaches can provide insights into the reaction kinetics and the influence of different functional groups on polymerizability. yok.gov.tr By understanding these fundamental aspects, researchers can more effectively design new monomers and polymerization strategies. The combination of experimental work and computational modeling is expected to accelerate the development of new PMEA-based materials with desired properties. chemrxiv.org
Exploration of New Biomedical and Industrial Applications
The unique properties of PMEA, particularly its biocompatibility and protein resistance, have led to its use in a variety of biomedical applications, and research continues to explore new possibilities. advanceseng.commdpi.comacs.org
Biomedical Applications: PMEA is already used in medical devices such as artificial hearts and lungs. mdpi.comacs.org Future research is focused on developing PMEA-based materials for applications like:
Drug delivery: Biocompatible nanoparticles made from PMEA are being investigated as carriers for therapeutic agents. shimadzu.com.cn
Tissue engineering: PMEA's ability to support cell attachment and growth makes it a candidate for tissue engineering scaffolds. mdpi.com
Artificial blood vessels: The antithrombogenic properties of PMEA make it a promising material for small-diameter artificial blood vessels. mdpi.comacs.org
Bio-inert coatings: PMEA coatings can be applied to various medical devices to improve their biocompatibility and reduce the risk of blood clots. google.comadvanceseng.comacs.org
Industrial Applications: Beyond the biomedical field, PMEA is finding use in various industrial applications due to its flexibility, adhesion, and resistance properties. polysciences.comulprospector.com These include:
Adhesives and Coatings: PMEA is used in adhesives and coatings for the automotive and construction industries. dataintelo.com
Plastics: It is used as a component in plastic formulations to enhance durability and flexibility, particularly in the automotive and packaging industries. dataintelo.com
Textiles: PMEA is used in textile coatings to impart water resistance and durability. dataintelo.com
Electronics: The compound is utilized in coatings and sealants for electronic components. dataintelo.com
Sustainable and Green Chemistry Approaches in 2-Methoxyethyl Acrylate Polymerization
In line with global trends towards sustainability, there is a growing emphasis on applying green chemistry principles to the synthesis and lifecycle of PMEA polymers. chemrxiv.org This includes:
Use of Renewable Resources: Research is exploring the use of bio-derived monomers in conjunction with MEA. For example, RAFT copolymerization of MEA with itaconic anhydride, a monomer derived from renewable resources, has been reported. rsc.orgresearchgate.net
Solvent-Free and Aqueous Polymerization: Efforts are being made to reduce the environmental impact of polymerization processes by using water as a solvent or developing solvent-free methods. acs.orgshimadzu.com.cnchemrxiv.org Aqueous dispersion polymerization of MEA is a prime example of this approach. acs.orgshimadzu.com.cn
Enzyme-Catalyzed Polymerization: The use of enzymes as catalysts for polymerization is being explored as a green alternative to traditional chemical initiators. For instance, horseradish peroxidase has been used to initiate the dispersion polymerization of MEA under biologically relevant conditions. whiterose.ac.ukacs.org
Designing for Degradability: Future research will likely focus on designing PMEA-based polymers that can be more easily degraded or recycled at the end of their life, contributing to a more circular economy for plastics. chemrxiv.org
The integration of these green chemistry principles will be crucial for the long-term sustainability of PMEA and its applications.
Q & A
Q. What are the standard methods for synthesizing 2-methoxyethyl acrylate in laboratory settings?
The synthesis typically involves esterification of acrylic acid with 2-methoxyethanol using acid catalysts (e.g., sulfuric acid) under controlled temperature (60–80°C). Purification is achieved via vacuum distillation to remove unreacted monomers and byproducts. Analytical validation using gas chromatography-mass spectrometry (GC-MS) ensures ≥98% purity, with residual solvents quantified via headspace GC .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via proton/carbon chemical shifts (e.g., acrylate vinyl protons at δ 5.8–6.4 ppm, methoxy group at δ 3.3–3.5 ppm) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (C=O stretch at ~1720 cm⁻¹, C-O-C ether linkage at ~1100 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Detect impurities like residual acrylic acid or polymerization inhibitors (e.g., 4-methoxyphenol) .
Q. What safety protocols are critical when handling this compound in lab environments?
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and NIOSH-approved respirators for vapor exposure .
- Ventilation : Use fume hoods to maintain airborne concentrations below 5 ppm (OSHA PEL).
- Storage : Stabilize with 200–300 ppm 4-methoxyphenol; store in amber glass at 4°C to prevent photopolymerization .
Advanced Research Questions
Q. How can copolymerization efficiency of this compound with hydrophobic monomers (e.g., ethyl acrylate) be optimized?
Adjust monomer feed ratios and initiator systems (e.g., azobisisobutyronitrile (AIBN) at 70°C). For example, a 1:3 ratio of this compound to ethyl acrylate yields elastomers with balanced hydrophilicity and mechanical strength (tensile strength: ~2.5 MPa). Monitor conversion rates via real-time FTIR or dilatometry .
| Monomer Ratio (2-Methoxyethyl:Ethyl Acrylate) | Glass Transition Temp (°C) | Tensile Strength (MPa) |
|---|---|---|
| 1:1 | -35 | 1.8 |
| 1:3 | -28 | 2.5 |
| 1:5 | -22 | 3.1 |
Q. What advanced analytical strategies resolve contradictory data on this compound’s cytotoxicity in biomedical applications?
Discrepancies in toxicity profiles (e.g., EC₅₀ ranging from 50–200 µg/mL in cell viability assays) require:
- Meta-analysis of exposure duration and cell lines (e.g., HaCaT vs. NIH/3T3).
- In vivo dermal sensitization studies per OECD Guideline 406, using guinea pig models to assess erythema/edema scores .
Q. How do reaction parameters influence the thermal stability of this compound-based polymers?
- Initiator selection : tert-butyl peroxypivalate increases thermal decomposition onset to ~220°C vs. 180°C with benzoyl peroxide.
- Post-polymerization treatments : Annealing at 80°C for 24 hours reduces residual monomer content (<0.1%) and enhances thermogravimetric stability .
Methodological Challenges
Q. What techniques mitigate oligomer formation during radical polymerization of this compound?
- Chain transfer agents : Dodecanethiol (0.1–0.5 wt%) limits molecular weight dispersity (Đ < 1.5).
- Pulsed UV initiation : Reduces localized overheating, suppressing premature termination .
Q. How can researchers validate this compound’s role in radiation-curable coatings?
- Photo-DSC : Quantify double-bond conversion (>90% under 365 nm UV).
- Adhesion testing : Crosshatch ASTM D3359 confirms coating integrity on polycarbonate substrates .
Cross-Disciplinary Applications
Q. What novel applications exploit this compound’s amphiphilic properties?
- Biomaterials : Hydrogel matrices for sustained drug release (e.g., loading efficiency >85% for hydrophobic drugs).
- Flexible electronics : Dielectric layers in stretchable capacitors (dielectric constant: ~4.2 at 1 kHz) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
